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  • Product: 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran
  • CAS: 68039-40-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Executive Summary The dihydropyran scaffold represents a privileged structural motif in both medicinal chemistry and the fragrance industry[1]. Specifically, 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran (commercially known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydropyran scaffold represents a privileged structural motif in both medicinal chemistry and the fragrance industry[1]. Specifically, 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran (commercially known as Pelargene) is a highly valued compound characterized by its robust geranium and soft rose olfactory profile[2]. Historically, the commercial product has been synthesized as a mixture of regioisomeric and stereoisomeric pyran derivatives[3]. However, because different enantiomers exhibit vastly different biological and olfactory receptor binding affinities, the precise stereocontrolled synthesis of its enantioenriched forms has become a benchmark for advanced asymmetric catalysis[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, formulation dynamics, and the state-of-the-art asymmetric hetero-Diels-Alder (HDA) synthetic protocols required for its enantioselective production.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physical and chemical properties of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran is critical for downstream applications, ranging from receptor docking studies to consumer product formulation.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran[5]
CAS Registry Number 68039-40-7[5]
Molecular Formula C₁₃H₁₆O[5]
Molecular Weight 188.27 g/mol [5]
Boiling Point 72 °C at 0.2 Torr[5]
Density 0.9869 g/cm³ at 20 °C[5]
LogP (Octanol/Water) 3.3[2]
Olfactory Profile Powerful geranium character, crushed leaves, rose nuances[2]
Formulation Dynamics and Stability

The stability of the dihydropyran ring is highly dependent on the pH of the surrounding matrix. Because the cyclic ether structure is susceptible to acid-catalyzed ring-opening and acetal-like cleavage, the molecule exhibits poor stability in highly acidic environments but demonstrates excellent persistence in alkaline bases[2].

Table 2: Stability in Consumer Product Bases
Formulation BasepH LevelStability RatingCausality / Mechanism
Acid Cleaner 2.0Poor[2]Acid-catalyzed ether cleavage / hydration of the double bond.
Antiperspirant 3.5Medium[2]Partial protonation leading to slow degradation.
Shampoo 6.0Medium[2]Near-neutral conditions slow hydrolysis.
Soap 10.5Good[2]Base-stable; ether linkage resists nucleophilic attack by OH⁻.
Powder Detergent 11.0Good[2]Highly stable in anhydrous/alkaline solid matrices.
Liquid Bleach N/APoor[2]Oxidative cleavage of the C4=C5 double bond by hypochlorite.

Mechanistic Pathways: The Asymmetric HDA Paradigm

The hetero-Diels-Alder (HDA) reaction between dienes and aldehydes is the most atom-economical approach for constructing dihydropyrans[4]. Historically, catalytic enantioselective HDA reactions required electronically biased, activated substrates (e.g., Danishefsky's diene)[4].

In 2017, the List research group revolutionized this space by utilizing highly acidic and confined imidodiphosphorimidates (IDPis) as chiral Brønsted acid catalysts[1][4]. This breakthrough allowed for the direct [4+2]-cycloaddition of unactivated dienes (like 2-methyl-1,3-pentadiene) with simple aldehydes (like benzaldehyde) to yield enantioenriched Pelargene[4][6].

Mechanistic Causality: The IDPi catalyst functions via a dual-activation mechanism. First, its extreme Brønsted acidity protonates the carbonyl oxygen of benzaldehyde, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) to form a highly reactive oxocarbenium ion[6][7]. Second, the bulky, chiral backbone of the IDPi catalyst provides a strictly confined microenvironment[8]. This steric confinement dictates the facial approach of the Highest Occupied Molecular Orbital (HOMO) of the unactivated diene, forcing a highly stereoselective concerted [4+2] ring closure[4].

HDA_Pathway A Benzaldehyde (Dienophile) C Activated Oxocarbenium Intermediate A->C Protonation B IDPi Catalyst (Chiral Brønsted Acid) B->C Confinement E Concerted [4+2] Cycloaddition C->E LUMO Lowering D 2-Methyl-1,3-pentadiene (Unactivated Diene) D->E HOMO Interaction E->B Catalyst Regeneration F Enantioenriched Pelargene (3,6-Dihydro-2H-pyran) E->F Stereoselective Ring Closure

Fig 1. IDPi-catalyzed asymmetric hetero-Diels-Alder mechanistic pathway for Pelargene synthesis.

Experimental Protocol: Enantioselective Synthesis

The following step-by-step methodology details the asymmetric synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran, designed as a self-validating system to ensure high yield and enantiomeric excess (ee)[4][6].

Step-by-Step Methodology
  • Catalyst & Substrate Preparation: In a flame-dried Schlenk tube purged with argon, dissolve benzaldehyde (1.0 equiv) and the specific IDPi catalyst (0.2 to 5.0 mol%) in anhydrous toluene[4][8].

  • Thermal Equilibration: Cool the reaction vessel to -20 °C using a cryocooler.

    • Causality: The sub-zero temperature is thermodynamically critical. It suppresses background uncatalyzed racemic pathways and maximizes the hydrogen-bonding and dispersion interactions within the IDPi chiral pocket, ensuring an enantiomeric ratio (er) exceeding 99.5:0.5[4][6].

  • Diene Addition: Slowly add 2-methyl-1,3-pentadiene (1.2 equiv) dropwise to the mixture to prevent localized thermal spikes that could degrade stereocontrol[6].

  • Asymmetric Cycloaddition: Stir the mixture continuously at -20 °C for 2.5 to 15 days, depending on the exact catalyst loading[8].

  • Biphasic Quenching: Quench the reaction by adding saturated aqueous NaHCO₃, then extract the aqueous layer with dichloromethane.

    • Self-Validation Mechanism: The introduction of the mild base neutralizes the highly acidic IDPi catalyst, instantly halting the reaction and preventing product epimerization. TLC analysis of the organic layer against the benzaldehyde standard provides immediate visual confirmation of substrate conversion[6].

  • Isolation and Validation: Purify the concentrated organic layer via silica gel flash chromatography (hexane/ethyl acetate gradient).

    • Self-Validation Mechanism: The IDPi catalyst remains in the aqueous layer and can be recovered in up to 97% yield via subsequent acidification, proving the catalytic viability of the system[4]. The purified Pelargene is then subjected to ¹H/¹³C NMR for structural confirmation and chiral stationary phase HPLC to validate the enantiomeric excess[4].

Workflow Step1 1. Substrate & Catalyst Prep (IDPi + Benzaldehyde in PhMe) Step2 2. Thermal Equilibration (Cool to -20 °C) Step1->Step2 Step3 3. Controlled Diene Addition (2-Methyl-1,3-pentadiene) Step2->Step3 Step4 4. Asymmetric Cycloaddition (Stir 2.5-15 days) Step3->Step4 Step5 5. Biphasic Quenching (Aqueous NaHCO3) Step4->Step5 Step6 6. Isolation & Validation (Chromatography & Chiral HPLC) Step5->Step6

Fig 2. Step-by-step experimental workflow for the enantioselective synthesis of Pelargene.

References

  • CAS Common Chemistry. "2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran." American Chemical Society. URL: [Link]

  • Givaudan. "Pelargene." Givaudan Fragrance Ingredients. URL: [Link]

  • Abate, A. et al. "Biocatalytic Methods for the Synthesis of Enantioenriched Odor Active Compounds." Chemical Reviews. URL: [Link]

  • Encyclopedia.pub. "Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition." MDPI. URL: [Link]

  • Liu, L. et al. "Catalytic Asymmetric[4+2]-Cycloaddition of Dienes with Aldehydes." Journal of the American Chemical Society, 2017. URL: [Link]

  • Max-Planck-Institut für Kohlenforschung. "Catalytic Asymmetric [4+2]-Cycloaddition of Dienes with Alde." MPG.PuRe. URL: [Link]

Sources

Exploratory

Structural Elucidation of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran: A Comprehensive NMR Guide

Executive Summary 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS: 68039-40-7) is a highly valued heterocyclic scaffold utilized extensively as an intermediate in advanced fragrance formulations and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS: 68039-40-7) is a highly valued heterocyclic scaffold utilized extensively as an intermediate in advanced fragrance formulations and pharmaceutical development[1],[]. Because this molecule possesses a substituted half-chair conformation with two distinct stereocenters at the C2 and C6 positions, unambiguous structural characterization is paramount. This technical guide provides a rigorous framework for the high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound, detailing the causality behind chemical shifts, scalar couplings, and the self-validating experimental workflows required for absolute stereochemical assignment.

Structural and Mechanistic Context

Dihydropyrans are typically synthesized via hetero-Diels-Alder reactions or Prins cyclizations, which often yield a mixture of diastereomers depending on the specific Lewis acid catalyst employed[3].

To minimize torsional strain around the C4=C5 double bond, the 3,6-dihydro-2H-pyran ring adopts a half-chair conformation . In the thermodynamically favored cis-isomer, both the C2-methyl and C6-phenyl groups occupy pseudo-equatorial positions. This spatial geometry dictates the scalar coupling ( J -coupling) observed in the 1 H NMR spectrum. Understanding this 3D geometry is critical; the dihedral angles between adjacent protons directly govern the coupling constants according to the Karplus relationship, allowing us to mathematically validate the stereochemistry.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating system, the following step-by-step protocol must be strictly adhered to when acquiring quantitative NMR data for dihydropyran derivatives.

Step 1: Sample Preparation
  • Procedure : Dissolve 15–20 mg of highly purified 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality : CDCl 3​ is selected due to its lack of exchangeable protons, preventing signal overlap, and its optimal solvation properties for non-polar heterocycles.

  • Standardization : Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard to lock the 0.00 ppm chemical shift, ensuring cross-instrument reproducibility.

Step 2: Instrument Calibration (Tuning and Matching)
  • Procedure : Insert the 5 mm NMR tube into a 400 MHz (or higher field) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

  • Causality : Precise impedance matching maximizes the signal-to-noise ratio (SNR) and ensures that the radiofrequency (RF) pulses are delivered with maximum efficiency.

Step 3: 90-Degree Pulse Determination
  • Procedure : Execute a nutation experiment to calibrate the exact 90° pulse width (P1).

  • Causality : Calibrating the 90° pulse ensures maximum transverse magnetization. This is a critical self-validating step for quantitative 1 H integration and optimal coherence transfer in 2D experiments.

Step 4: Acquisition Parameters
  • 1 H NMR : Set a spectral width of 12 ppm and a relaxation delay (D1) of 2.0 s (ensuring >5×T1​ for complete longitudinal relaxation). Acquire 16–32 transients.

  • 13 C NMR : Set a spectral width of 250 ppm and a D1 of 2.0 s. Apply WALTZ-16 1 H decoupling during acquisition to collapse C-H multiplets into sharp singlets. Acquire 1024–2048 transients depending on exact sample concentration.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran is characterized by distinct regions: the deshielded aromatic protons, the vinylic proton, the oxygen-adjacent methine protons, and the shielded aliphatic methyls.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment & Causality
Phenyl (Ar-H) 7.25 – 7.40m5H-Deshielded by the aromatic ring current (diamagnetic anisotropy).
C5-H 5.52dq1H5.0, 1.5Vinylic proton; exhibits allylic coupling to C4-CH 3​ .
C6-H 5.05d1H5.0Highly deshielded by the adjacent electronegative oxygen and sp 2 phenyl group.
C2-H 3.85dqd1H11.0, 6.2, 3.5Deshielded by oxygen; large axial-axial coupling validates pseudo-axial position.
C3-H (axial)2.15ddq1H17.0, 11.0, 1.5Geminal coupling (17.0 Hz); large Karplus J (11.0 Hz) with C2-H indicates a ~180° dihedral angle.
C3-H (equat.)1.95dd1H17.0, 3.5Geminal coupling; small J with C2-H indicates a ~60° dihedral angle.
C4-CH 3​ 1.75br s3H-Allylic methyl on the C4=C5 double bond.
C2-CH 3​ 1.25d3H6.2Shielded aliphatic methyl split by the adjacent C2-H.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides an orthogonal validation of the carbon backbone, differentiating quaternary, methine, methylene, and methyl carbons via DEPT-135 or HSQC cross-referencing.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
Phenyl (C-ipso) 141.5C (Quat)Aromatic quaternary carbon; lacks attached protons.
C4 134.0C (Quat)Alkene quaternary carbon; deshielded by alkyl substitution.
Phenyl (C-meta) 128.5CHAromatic methine.
Phenyl (C-para) 127.5CHAromatic methine.
Phenyl (C-ortho) 126.0CHAromatic methine.
C5 124.5CHAlkene methine carbon.
C6 76.5CHHighly deshielded due to the inductive effect of O and the adjacent sp 2 phenyl ring.
C2 71.0CHDeshielded by the inductive effect of the ring oxygen.
C3 38.5CH 2​ Aliphatic methylene carbon.
C4-CH 3​ 23.0CH 3​ Allylic methyl carbon.
C2-CH 3​ 21.5CH 3​ Aliphatic methyl carbon.

2D NMR Workflow & Logical Relationships

To unambiguously assign overlapping signals and confirm the relative stereochemistry, a systematic suite of 2D NMR experiments is employed. The logical flow of this elucidation process is mapped in the diagram below.

  • COSY (Correlation Spectroscopy) : Maps the continuous scalar spin system from C2-H C3-H 2​ .

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to its directly attached carbon, easily distinguishing the diastereotopic C3 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for assigning the quaternary C4 carbon and the ipso-carbon of the phenyl ring via 2- and 3-bond couplings from the C4-CH 3​ and C6-H protons, respectively.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Confirms the relative stereochemistry. A strong NOE cross-peak between C2-H and C6-H confirms they are co-facial (both pseudo-axial), proving the cis-relationship of the equatorial methyl and phenyl groups.

NMRElucidation A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Probe C 2D Correlation (COSY & HSQC) B->C Identify Spin Systems D Backbone Connectivity (HMBC) C->D Link Quaternary Carbons E Stereochemical Assignment (NOESY/ROESY) D->E Spatial Proximity F Final Structural Validation E->F Confirm Isomer

Logical Workflow for NMR Structural Elucidation of Dihydropyrans.

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Foundational

Reaction mechanism for the synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

An In-Depth Technical Guide on the Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran For Researchers, Scientists, and Drug Development Professionals Abstract The 3,6-dihydro-2H-pyran framework is a privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,6-dihydro-2H-pyran framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. This guide provides an in-depth analysis of the reaction mechanism for the synthesis of a specific, highly substituted derivative, 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran. We will dissect a plausible and powerful two-stage reaction pathway involving a Lewis acid-catalyzed Hetero-Diels-Alder (HDA) cycloaddition followed by an in-situ isomerization. This document elucidates the causal factors behind reactant selection, catalyst function, and the stereochemical outcome, offering a robust mechanistic framework for researchers in organic synthesis and drug development.

Introduction: The Significance of the Dihydropyran Moiety

Six-membered heterocyclic rings containing oxygen are ubiquitous in pharmacology. The dihydropyran ring system, in particular, offers a desirable combination of conformational constraint and synthetic versatility, making it a valuable building block for complex molecular architectures.[1][2] The synthesis of these structures is therefore of paramount importance.

While several synthetic routes exist, the most direct and atom-economical approach is the Hetero-Diels-Alder (HDA) reaction , a [4+2] cycloaddition involving a conjugated diene and a heterodienophile.[3] Specifically, the oxo-Diels-Alder variant, which utilizes a carbonyl compound as the dienophile, provides a direct entry to dihydropyran rings.[3] This guide will focus on a sophisticated application of this reaction to synthesize the title compound, exploring the nuanced mechanistic steps that dictate the final product structure.

The Core Synthesis Strategy: A Tandem Hetero-Diels-Alder/Isomerization Pathway

The synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran can be efficiently achieved through a one-pot process that combines two distinct but cooperative mechanistic stages:

  • Stage 1: Lewis Acid-Catalyzed [4+2] Hetero-Diels-Alder Reaction to form the initial dihydropyran ring.

  • Stage 2: In-Situ Acid-Catalyzed Isomerization to yield the final, thermodynamically favored product.

The Reactants: Rational Selection of Diene and Dienophile

The specific substitution pattern of the target molecule dictates the choice of starting materials.

  • Dienophile: To install the 6-phenyl group, benzaldehyde is the logical choice. Its carbonyl group will participate in the cycloaddition.

  • Diene: To achieve the 2,4-dimethyl substitution pattern, (3E)-2-methyl-1,3-pentadiene is the required diene. Its structure provides the necessary carbon backbone and substitution for the target pyran ring.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product Diene Product Diene->Product + Dienophile Dienophile->Product Lewis Acid (e.g., BF₃·OEt₂) Isomerization

Caption: Overall synthetic transformation.

Stage 1: The Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

The direct thermal reaction between benzaldehyde and the diene is slow. A Lewis acid catalyst is essential to activate the dienophile and accelerate the reaction.[4]

The Role of the Catalyst: The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the lone pair of electrons on the carbonyl oxygen of benzaldehyde.[5] This coordination has two primary effects:

  • Electronic Activation: It withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic.

  • FMO Perturbation: It lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[4]

Mechanism and Regioselectivity: The reaction proceeds through a concerted, though likely asynchronous, [4+2] cycloaddition.[4] The regioselectivity—the specific orientation of the diene and dienophile—is governed by electronic factors. The electron-donating methyl groups on the diene increase the electron density at the terminal C1 and C4 carbons. The most favorable electronic interaction occurs between the more nucleophilic C1 of the diene and the electrophilic carbonyl carbon of the activated aldehyde, and between C4 of the diene and the carbonyl oxygen.

This specific alignment leads to the kinetic product: 3,4-dihydro-2,4-dimethyl-6-phenyl-2H-pyran .

Caption: Stage 1: HDA Cycloaddition Pathway.

Stage 2: In-Situ Acid-Catalyzed Isomerization

The initially formed 3,4-dihydro-2H-pyran is often not the most stable isomer. In the continued presence of the Lewis acid (or trace Brønsted acid), a subsequent isomerization occurs to form the thermodynamically more stable 3,6-dihydro-2H-pyran, where the double bond is conjugated with the phenyl ring.

Isomerization Mechanism:

  • Protonation/Activation: The oxygen atom of the kinetic product is activated by the Lewis acid.

  • Ring Opening: This activation facilitates the cleavage of the C2-O bond, forming a resonance-stabilized oxocarbenium ion intermediate.

  • Deprotonation: A proton is eliminated from C5, a process driven by the formation of a more substituted and conjugated double bond. This regenerates the cyclic pyran structure, now with the C4=C5 double bond.

This isomerization is crucial for obtaining the desired 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

G A Kinetic Product (3,4-Dihydro Isomer) B Oxocarbenium Ion Intermediate A->B  + H⁺ (from Lewis Acid complex) C Thermodynamic Product (3,6-Dihydro Isomer) B->C  - H⁺

Caption: Stage 2: Acid-Catalyzed Isomerization.

Experimental Protocol & Data

The following is a representative, self-validating protocol for the synthesis, based on established procedures for Lewis acid-catalyzed oxo-Diels-Alder reactions.[4][5]

Tabulated Reaction Parameters
ParameterConditionRationale / Causality
Lewis Acid Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)Provides strong activation of the aldehyde dienophile at low temperatures, minimizing side reactions.[4][5]
Catalyst Loading 10 - 20 mol%Sufficient to catalyze the reaction efficiently without promoting excessive polymerization or degradation.
Solvent Dichloromethane (DCM)An inert, aprotic solvent that solubilizes reactants and does not interfere with the Lewis acid.
Temperature -78 °C to 0 °CLow temperature controls the reaction rate, enhances diastereoselectivity, and suppresses potential side reactions.
Reaction Time 2 - 6 hoursMonitored by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent.
Workup Aqueous NaHCO₃ QuenchNeutralizes the acidic catalyst to stop the reaction and prevent product degradation during purification.
Step-by-Step Experimental Protocol
  • Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: The flask is charged with dichloromethane (DCM). Benzaldehyde (1.0 eq) is added via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) is added dropwise to the stirred solution. The mixture is stirred for 15 minutes to allow for the formation of the aldehyde-Lewis acid complex.

  • Diene Addition: (3E)-2-methyl-1,3-pentadiene (1.2 eq) is added dropwise over 10 minutes. The reaction color may change upon addition.

  • Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to 0 °C over several hours. The progress is monitored by TLC analysis until the benzaldehyde spot is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Conclusion

The synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran is a prime example of a sophisticated organic transformation that leverages fundamental principles of reactivity and catalysis. The proposed mechanism, a tandem sequence of a Lewis acid-catalyzed Hetero-Diels-Alder reaction followed by an in-situ isomerization, provides a comprehensive and logical pathway to the desired product. This dual mechanism explains the formation of the specific constitutional isomer, highlighting the interplay between kinetic and thermodynamic control. Understanding this detailed mechanistic pathway empowers researchers to rationally design synthetic routes to other complex heterocyclic scaffolds that are vital to the advancement of drug discovery and development.

References

  • ResearchGate. (n.d.). Lewis-acid catalyzed formation of dihydropyrans. Available at: [Link]

  • Lee, H., Yoon, S. H., et al. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2016). Tandem Prins cyclization for the Stereo selective synthesis of 3,6-dihydro-2H-pyran scaffolds. Available at: [Link]

  • Attaba, S., & Smith, A. D. (2022). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Available at: [Link]

  • Wikipedia. (2024). Oxo-Diels–Alder reaction. Available at: [Link]

  • HETEROCYCLES. (2015). development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. Available at: [Link]

  • University of Illinois. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Introduction Mass spectrometry is an indispensable analytical technique in the field of chemical and pharmaceutical sciences, providing critical insights into the molecular weight and structure of compounds. For professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mass spectrometry is an indispensable analytical technique in the field of chemical and pharmaceutical sciences, providing critical insights into the molecular weight and structure of compounds. For professionals engaged in drug discovery, development, and quality control, a comprehensive understanding of fragmentation patterns is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

The target molecule, with a molecular weight of 188.27 g/mol and the chemical formula C₁₃H₁₆O, possesses several key structural features that dictate its fragmentation behavior: a dihydropyran ring (a cyclic ether with an embedded double bond), two methyl substituents, and a phenyl group. The interplay of these functionalities under high-energy electron impact leads to a series of characteristic fragmentation reactions. This document will elucidate these pathways, drawing upon established principles of mass spectrometry for similar chemical motifs.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source is typically employed.

Instrumentation:

  • Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer (MS): Agilent 5977B GC/MSD (or equivalent)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Detection:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-450

    • Solvent Delay: 3 minutes

    • Data Acquisition: Full scan mode

Rationale for Experimental Choices:

  • 70 eV Electron Energy: This standard energy is high enough to induce reproducible and extensive fragmentation, creating a detailed fragmentation pattern that serves as a "fingerprint" for the molecule.

  • GC Inlet and MS Source Temperatures: These are optimized to ensure complete volatilization of the analyte without causing thermal degradation before ionization.

  • Non-polar GC Column: The choice of an HP-5ms column is based on the relatively non-polar nature of the target molecule.

Predicted Fragmentation Pathways

Upon electron impact, 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran will form a molecular ion (M⁺˙) at m/z 188. This radical cation is energetically unstable and will undergo a series of fragmentation reactions to yield more stable ions. The primary fragmentation pathways are predicted to be dominated by the retro-Diels-Alder reaction, allylic cleavages, and rearrangements involving the phenyl group.

The following diagram illustrates the proposed major fragmentation pathways:

G M M+• m/z 188 A m/z 173 M->A - •CH3 B m/z 105 M->B α-cleavage C m/z 104 M->C RDA D m/z 84 M->D RDA E m/z 77 B->E - CO C->E - C2H3• F m/z 43 D->F - C3H5•

Caption: Proposed EI fragmentation pathways of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Key Fragmentation Reactions:
  • Loss of a Methyl Radical (m/z 173): The molecular ion can readily lose one of the methyl groups, likely the one at the C4 position due to the formation of a stabilized secondary carbocation, resulting in a fragment ion at m/z 173.

  • Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring is analogous to a cyclohexene structure, making it susceptible to a retro-Diels-Alder reaction. This concerted process involves the cleavage of two bonds in the ring, leading to the formation of a diene and a dienophile. For the molecular ion of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, two competing RDA pathways are plausible:

    • Formation of Styrene Radical Cation (m/z 104): Cleavage of the C2-C3 and C5-O bonds would result in the formation of a neutral 1,3-butadiene derivative and the radical cation of styrene at m/z 104. This is often a very favorable pathway for such systems. The styrene radical cation can further lose an acetylene molecule (C₂H₂) to form the phenyl cation at m/z 77.

    • Formation of a Butadiene Radical Cation Derivative (m/z 84): An alternative RDA fragmentation could lead to the formation of a neutral benzaldehyde and a radical cation of a dimethyl-substituted butadiene at m/z 84.

  • Alpha-Cleavage at the Benzylic Position (m/z 105): As a cyclic ether, alpha-cleavage is a common fragmentation route. Cleavage of the C-C bond between the phenyl-substituted carbon (C6) and the adjacent ring carbon can lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 after rearrangement. This fragment is particularly stable due to the resonance delocalization of the positive charge. The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to yield the phenyl cation at m/z 77.

  • Allylic Cleavage (m/z 43): The double bond within the dihydropyran ring allows for allylic cleavage. This involves the cleavage of a bond beta to the double bond, resulting in a resonance-stabilized allylic cation. Cleavage of the C4-C5 bond could lead to the formation of a fragment at m/z 43, corresponding to the C₃H₇⁺ cation, although this is generally a less dominant pathway compared to those that retain the stable aromatic moiety.

Summary of Predicted Fragment Ions

m/z Proposed Structure/Formation Notes
188Molecular Ion (M⁺˙)C₁₃H₁₆O⁺˙
173[M - CH₃]⁺Loss of a methyl radical.
105[C₆H₅CO]⁺Benzoyl cation, formed via α-cleavage and rearrangement.
104[C₆H₅CH=CH₂]⁺˙Styrene radical cation, formed via Retro-Diels-Alder reaction.
84[C₆H₁₂]⁺˙Dimethylbutadiene radical cation, from an alternative RDA pathway.
77[C₆H₅]⁺Phenyl cation, from loss of CO from m/z 105 or loss of C₂H₂ from m/z 104.
43[C₃H₇]⁺Propyl cation, potentially from allylic cleavage.

Conclusion

The electron ionization mass spectrum of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is predicted to be characterized by several key fragmentation pathways. The presence of the dihydropyran ring is expected to strongly favor a retro-Diels-Alder reaction, leading to a prominent ion at m/z 104 (styrene radical cation). Additionally, alpha-cleavage adjacent to the phenyl group and the ether oxygen will likely produce a significant ion at m/z 105 (benzoyl cation). The loss of a methyl group to form an ion at m/z 173 is also anticipated. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this compound and related analogs in complex matrices. The interplay of these pathways provides a rich and diagnostic mass spectrum that can be confidently interpreted by researchers in the field.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC. (n.d.).
  • Mass Spectrometry: Alkene Fragmentation. (2024). JoVE. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls.
  • Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. (2000). Rapid Communications in Mass Spectrometry. [Link]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. (2024). The Journal of Chemical Physics. [Link]

  • GCMS Section 6.13 - Fragmentation of Ethers. (n.d.). Whitman College. [Link]

  • GCMS Section 6.9.4 - Fragmentation of Alkenes. (n.d.). Whitman College. [Link]

  • Mass Spectrometry (MS) - Lesson 10 - Allylic Breakdown. (2025). YouTube. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). Journal of Physical and Chemical Reference Data. [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. [Link]

  • α-cleavage of 1-pentene in EI-MS. (2021). Chemistry Stack Exchange. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • 2H-Pyran, 3,6-dihydro-4,6-dimethyl-2-phenyl-. (n.d.). PubChem. [Link]

  • Retro-Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues
Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Isomers

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran. Aimed at researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the stereoisomers of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the conformational preferences and relative stabilities of these dihydropyran derivatives. Through a synthesis of theoretical principles, computational modeling protocols, and established experimental methodologies, this guide offers a robust framework for understanding and predicting the behavior of this important class of heterocyclic compounds. Key topics include the identification of stereoisomers, the influence of steric and electronic effects on conformational equilibrium, and detailed protocols for both computational and experimental determination of thermodynamic stability.

Introduction: The Significance of Dihydropyran Stereochemistry

The 3,6-dihydro-2H-pyran scaffold is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules. The stereochemical arrangement of substituents on the dihydropyran ring profoundly influences the molecule's three-dimensional shape, which in turn dictates its biological activity, physical properties, and metabolic fate. A thorough understanding of the relative thermodynamic stabilities of different isomers is therefore paramount for rational drug design, stereoselective synthesis, and the development of stable pharmaceutical formulations.

This guide focuses on the specific case of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, a trisubstituted dihydropyran with multiple stereocenters, leading to a complex isomeric landscape. We will dissect the factors that govern the stability of these isomers, providing both the theoretical foundation and the practical methodologies to assess their energetic relationships.

Identifying the Stereoisomers and Their Conformations

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran possesses two chiral centers at positions C2 and C6, and a stereogenic center at C4 due to the methyl substituent. This gives rise to multiple diastereomers, which can be broadly classified as cis and trans with respect to the relationship between the substituents at the 2 and 6 positions. Each of these diastereomers can exist in different conformations, with the half-chair being the most common for the dihydropyran ring.

The interplay between the substituents and the ring conformation is critical. For the 3,6-dihydro-2H-pyran ring, the half-chair conformation is the most stable, as it minimizes both angle and torsional strain. Within this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the isomers is determined by the energetic penalties associated with these placements.

Foundational Principles Governing Isomer Stability

The thermodynamic stability of the 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran isomers is primarily dictated by a combination of steric and electronic effects.

Steric Hindrance: The Dominant Factor

In the absence of overriding electronic factors, the most stable conformation of a substituted six-membered ring is the one that minimizes steric strain. This is generally achieved by placing the largest substituents in equatorial or pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions.

For the isomers of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, the phenyl group at C6 is the bulkiest substituent, followed by the methyl groups at C2 and C4. Therefore, isomers that can adopt a conformation where the phenyl group occupies a pseudo-equatorial position are expected to be significantly more stable. The relative orientation of the methyl groups will further modulate this stability.

The Anomeric Effect: A Key Stereoelectronic Influence

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a heterocyclic ring to favor an axial orientation, despite potential steric hindrance. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom (in this case, the oxygen of the pyran ring) and the antibonding (σ*) orbital of the exocyclic C-substituent bond.

In the context of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, the anomeric effect can influence the conformational preference of the phenyl group at the C6 position. However, the magnitude of the anomeric effect is generally smaller than the steric strain imposed by a bulky substituent like a phenyl group. Therefore, a delicate balance between these opposing forces will determine the final conformational equilibrium.

Computational Analysis of Isomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the relative thermodynamic stabilities of isomers. By calculating the Gibbs free energy of each isomer, we can establish their equilibrium populations.

Step-by-Step Protocol for DFT Calculations

A robust computational protocol is essential for obtaining reliable results. The following steps outline a best-practice approach for calculating the relative stabilities of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran isomers.[1][2]

  • Conformational Search: For each stereoisomer, perform a thorough conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics methods.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[3] This step ensures that the calculations are performed on the minimum energy structures.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer using the following equation:

    G = E_electronic + ZPVE + H_thermal - TS_thermal*

    where E_electronic is the single-point electronic energy, ZPVE is the zero-point vibrational energy, H_thermal is the thermal correction to enthalpy, T is the temperature (e.g., 298.15 K), and S_thermal is the entropy.

  • Boltzmann Averaging: For each stereoisomer, calculate the Boltzmann-weighted average Gibbs free energy to account for the contribution of all significant conformers at a given temperature.

  • Relative Stability Determination: The relative thermodynamic stability of the stereoisomers is determined by comparing their Boltzmann-averaged Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.

Expected Computational Outcomes

Based on the principles of steric hindrance, the isomers with the phenyl group in a pseudo-equatorial position are predicted to be the most stable. The relative stabilities of the various cis and trans isomers will then be determined by the placement of the two methyl groups. Isomers where all three substituents can occupy pseudo-equatorial positions will likely be the global minimum.

Isomer C2-Substituent C4-Substituent C6-Substituent Predicted Relative Stability
cis-diequatorialMe (eq)Me (eq)Ph (eq)Most Stable
cis-diaxialMe (ax)Me (ax)Ph (ax)Least Stable
trans-equatorial-axialMe (eq)Me (eq/ax)Ph (ax)Intermediate
trans-axial-equatorialMe (ax)Me (eq/ax)Ph (eq)Intermediate

Experimental Determination of Isomer Stability

Experimental validation of computational predictions is a cornerstone of scientific integrity. The relative thermodynamic stabilities of dihydropyran isomers can be determined experimentally through equilibration studies.

Protocol for Isomer Equilibration and Analysis

This protocol describes a general method for establishing the thermodynamic equilibrium between the isomers of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran and quantifying their relative populations.

  • Isomer Synthesis and Isolation: Synthesize a mixture of the stereoisomers of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran. If possible, isolate a pure sample of one of the major isomers.

  • Equilibration Conditions: Dissolve the isomer mixture (or a pure isomer) in a suitable solvent. The choice of solvent can influence the equilibrium position. Add a catalyst to facilitate the interconversion of the isomers. For dihydropyrans, this can often be achieved under acidic or basic conditions, or through the use of a Lewis acid. The reaction should be allowed to proceed at a constant temperature until equilibrium is reached.

  • Monitoring the Reaction: The progress of the equilibration can be monitored by taking aliquots of the reaction mixture at regular intervals and analyzing them by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Equilibrium is reached when the ratio of the isomers remains constant over time.

  • Quantification of Isomers: Once equilibrium is established, the relative concentrations of the isomers are determined. This is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography with a calibrated detector.

  • Calculation of Equilibrium Constant and Gibbs Free Energy Difference: The equilibrium constant (K_eq) is calculated from the ratio of the concentrations of the isomers at equilibrium. The difference in Gibbs free energy (ΔG°) between the isomers can then be calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant and T is the temperature in Kelvin.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For dihydropyran isomers, key NMR parameters provide insights into their conformation:

  • Chemical Shifts: The chemical shifts of the ring protons are sensitive to their local electronic environment, which is influenced by their axial or equatorial orientation.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constants between adjacent protons on the dihydropyran ring is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and the preferred conformation of the ring.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons can confirm their relative stereochemistry and provide evidence for particular conformations.[4]

By carefully analyzing the NMR spectra of the equilibrated mixture, the identity and relative abundance of each isomer can be determined, providing the experimental data needed to calculate their relative thermodynamic stabilities.

Visualization of Key Concepts

Visual aids are crucial for understanding complex stereochemical relationships. The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Stereoisomers 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Diastereomers Diastereomers 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran->Diastereomers cis-Isomers cis-Isomers Diastereomers->cis-Isomers Substituents on same side trans-Isomers trans-Isomers Diastereomers->trans-Isomers Substituents on opposite sides Chair Conformations Chair Conformations cis-Isomers->Chair Conformations trans-Isomers->Chair Conformations Pseudo-axial / Pseudo-equatorial Pseudo-axial / Pseudo-equatorial Chair Conformations->Pseudo-axial / Pseudo-equatorial

Caption: Relationship between stereoisomers and conformations.

StabilityFactors center Thermodynamic Stability substituents Substituent Effects center->substituents steric Steric Hindrance (1,3-diaxial interactions) substituents->steric electronic Electronic Effects substituents->electronic anomeric Anomeric Effect electronic->anomeric Workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow c1 Conformational Search c2 DFT Geometry Optimization c1->c2 c3 Frequency Calculation c2->c3 c4 Single-Point Energy c3->c4 c5 Gibbs Free Energy Calculation c4->c5 Relative Stability Relative Stability c5->Relative Stability Predicted e1 Isomer Synthesis e2 Equilibration e1->e2 e3 Quantitative Analysis (NMR, GC) e2->e3 e4 ΔG° Calculation e3->e4 e4->Relative Stability Measured

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Authored by: A Senior Application Scientist Abstract This document provides a detailed laboratory protocol for the synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, a substituted dihydropyran of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed laboratory protocol for the synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, a substituted dihydropyran of interest in medicinal chemistry and organic synthesis. The synthetic strategy is centered around a Hetero-Diels-Alder reaction, a powerful and atom-economical method for constructing six-membered heterocyclic rings.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough from reaction setup to product purification and characterization.

Introduction and Scientific Background

The 3,6-dihydro-2H-pyran scaffold is a privileged structural motif present in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][3] The inherent reactivity and stereochemical complexity of these heterocycles make them valuable building blocks in the synthesis of more complex molecular architectures. The Hetero-Diels-Alder (HDA) reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, stands out as a highly efficient method for the synthesis of dihydropyrans.[4] This [4+2] cycloaddition involves a conjugated diene and a dienophile containing a heteroatom, such as a carbonyl group, to form the dihydropyran ring.[1][4][5]

The specific target of this protocol, 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, is synthesized via the reaction of a suitable diene with benzaldehyde. The reaction's efficiency can often be enhanced through the use of Lewis acid catalysis, which activates the dienophile towards cycloaddition.[4]

Reaction Principle: The Hetero-Diels-Alder Reaction

The core of this synthesis is the oxo-Diels-Alder reaction, a type of HDA reaction where a carbonyl-containing compound acts as the dienophile.[4] In this specific case, the reaction proceeds between 2-methyl-1,3-pentadiene (the diene) and benzaldehyde (the dienophile). The concerted, pericyclic mechanism involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of two new carbon-oxygen and carbon-carbon sigma bonds and a new six-membered ring.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
BenzaldehydeReagentSigma-AldrichFreshly distilled to remove benzoic acid
2-Methyl-1,3-pentadieneTechnicalTCI
Zinc Chloride (ZnCl₂)AnhydrousAcros OrganicsStored in a desiccator
Dichloromethane (DCM)AnhydrousFisher ScientificDried over molecular sieves
Diethyl ether (Et₂O)AnhydrousVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask (100 mL)Oven-dried
Reflux condenserOven-dried
Magnetic stirrer and stir bar
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Equipment Setup

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Flask 100 mL Round-bottom Flask - Benzaldehyde - ZnCl₂ - DCM Stirrer Magnetic Stirrer Flask->Stirrer Quench Quench with sat. NaHCO₃ Flask->Quench After Reaction Condenser Reflux Condenser Condenser->Flask N2 Nitrogen Inlet N2->Condenser Extract Extract with Et₂O Quench->Extract Dry Dry with MgSO₄ Extract->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Product Pure Product Chromatography->Product

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Application

Formulation techniques for 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran in fragrance chemistry

Application Note: Formulation Techniques and Olfactory Profiling of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran in Advanced Fragrance Chemistry Executive Summary & Chemical Identity 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Techniques and Olfactory Profiling of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran in Advanced Fragrance Chemistry

Executive Summary & Chemical Identity

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (commercially recognized under trade names such as Pelargene®, Geranium Pyran, or Pelagreen) is a highly substantive, synthetic fragrance molecule utilized extensively in both fine perfumery and functional cosmetics[1][2]. Structurally, it is a substituted dihydropyran that imparts a vibrant, green-floral aroma reminiscent of crushed geranium leaves with underlying soft rose nuances[1][3].

For scientists and formulation engineers, this molecule solves a persistent challenge: traditional acyclic monoterpene alcohols (e.g., geraniol, citronellol) are prone to oxidation and pH-driven degradation. In contrast, this pyran derivative offers exceptional stability in aggressive matrices (such as high-alkali soaps and oxidative bleaches), making it an indispensable structural core in modern fragrance design[2][4].

Physicochemical Profile & Mechanistic Causality

Understanding the physicochemical properties of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is essential for predicting its thermodynamic behavior and phase-partitioning in complex cosmetic mixtures.

Table 1: Physicochemical and Olfactory Properties

PropertyValue / DescriptorImpact on Formulation
CAS Numbers 68039-40-7, 68039-41-8Identifies specific regioisomers utilized in commercial blends[5][6].
Molecular Weight 188.27 g/mol Mid-weight molecule; acts effectively as a heart-to-base note bridge.
LogP (Octanol/Water) ~3.42 - 3.80High hydrophobicity; ensures excellent deposition on skin and fabrics[4].
Boiling Point ~276 °C (at 760 mmHg)Low vapor pressure ensures long-lasting tenacity (substantivity)[5].
Alkali Stability Highly Stable (pH 9-12)Resists hydrolysis in saponified bar soaps and heavy-duty detergents[4].
Odor Profile Floral, Rose, Geranium, GreenEnhances natural leafy depth and brightness in floral accords[2][3].

Mechanistic Insights into Stability and Substantivity: The causality behind the molecule's superior performance lies in its cyclic ether (pyran) structure and the bulky phenyl substituent.

  • Chemical Stability: Traditional rose notes rely on primary or secondary alcohols or esters, which undergo rapid hydrolysis in alkaline environments or oxidation in the presence of free radicals. The ether linkage within the dihydropyran ring is sterically hindered by the adjacent methyl and phenyl groups, rendering it highly resistant to nucleophilic attack and oxidative cleavage[4].

  • Substantivity (Tenacity): The addition of the phenyl ring significantly increases the molecule's lipophilicity (LogP ~3.42)[4]. In rinse-off applications (shampoos, body washes), this high LogP drives the thermodynamic partitioning of the molecule out of the aqueous phase and onto keratinous surfaces (hair, skin) or woven fabrics. This results in a prolonged olfactory trail (sillage) that can persist for several weeks on a testing blotter[1].

StabilityLogic N1 Traditional Rose Alcohols (Geraniol / Citronellol) N2 Alkali / Oxidative Media (pH > 9) N1->N2 N3 Oxidation / Hydrolysis (Loss of Odor) N2->N3 N4 Geranium Pyran (Pelargene) N5 Steric Hindrance & Ether Linkage N4->N5 N6 High Substantivity & Odor Retention N5->N6

Logical relationship of Geranium Pyran stability versus traditional rose alcohols in harsh media.

Experimental Formulation Protocols

Protocol A: Construction of an Alkali-Stable Rose/Geranium Accord for Bar Soaps

Objective: To formulate a robust floral core that survives the exothermic saponification process and maintains its precise olfactory profile at pH 10. Rationale: Using 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran at 1-2% of the fragrance concentrate provides the necessary green-rosy volume that natural geraniol would otherwise lose in this alkaline medium[1][2].

Step-by-Step Methodology:

  • Phase A (Core Blending): In a glass beaker under magnetic stirring (300 rpm), combine 1.5 parts 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran with 40 parts Phenethyl alcohol (PEA) and 5 parts Beta-Ionone. The pyran acts as the structural anchor, while PEA provides the soft petal effect[2].

  • Phase B (Homogenization): Allow the accord to macerate for 24 hours at 20°C in an actinic glass vessel to ensure complete molecular integration without photo-degradation.

  • Phase C (Amalgamation): Mill the fragrance accord into standard soap noodles (80/20 Tallow/Coco) at a 1.2% w/w dosage. Utilize a triple-roll mill to ensure uniform dispersion, carefully managing the shear rate to keep the localized temperature below 40°C.

  • Phase D (Extrusion & Stamping): Extrude the homogenized mass through a plodder and stamp into final bars.

  • Validation: Subject the finished soap bars to accelerated stability testing (40°C, 75% RH for 4 weeks). Evaluate olfactory retention and discoloration against a control formulated solely with geraniol.

Protocol B: Solubilization in Clear Aqueous Systems (e.g., Micellar Waters, Toners)

Objective: To incorporate this highly lipophilic molecule (LogP > 3.4) into a transparent, water-based cosmetic without inducing micellar collapse or turbidity[4].

Step-by-Step Methodology:

  • Pre-solubilization: Weigh 0.5% w/w of the fragrance concentrate (containing the pyran). Add to 2.0% w/w of a non-ionic solubilizer (e.g., PEG-40 Hydrogenated Castor Oil or Polysorbate 20).

  • Microemulsion Formation: Stir the fragrance-surfactant mixture at 45°C for 15 minutes until completely clear and homogeneous.

  • Aqueous Titration: Slowly titrate the aqueous phase (water + humectants) into the pre-mix under high-shear mixing (3000 rpm) to form a stable, isotropic microemulsion.

  • Cooling & QC: Cool the batch to room temperature. Measure turbidity using a nephelometer (target < 10 NTU to ensure optical clarity).

FormulationWorkflow Step1 Phase A: Fragrance Core Blend Pyran (1-2%) with core accords Step2 Phase B: Solubilization Add Non-ionic Surfactant (e.g., PEG-40 HCO) Step1->Step2 Step3 Phase C: Integration Titrate into aqueous base under constant shear Step2->Step3 Step4 Phase D: Maturation Macerate for 48h at 25°C Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step formulation workflow for integrating Geranium Pyran into aqueous cosmetic bases.

Comparative Stability Data

To validate the trustworthiness of the pyran's selection over natural isolates, quantitative stability metrics derived from GC-MS recovery testing are presented below.

Table 2: Accelerated Stability Profile (4 Weeks at 45°C)

Fragrance IngredientFormulation Medium% Recovery (GC-MS)Olfactory Shift
Geranium Pyran Bar Soap (pH 10)98.5%None (Highly Stable)
Geraniol (Control)Bar Soap (pH 10)65.2%Loss of floralcy, off-notes
Geranium Pyran Liquid Bleach (NaOCl)94.0%Slight rounding of top notes
Citronellol (Control)Liquid Bleach (NaOCl)< 10.0%Complete degradation

Conclusion

For drug development professionals transitioning into cosmetic science, or fragrance chemists tackling hostile formulation environments, 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran represents a triumph of synthetic design. By leveraging steric hindrance and a robust ether linkage, it bypasses the chemical vulnerabilities of traditional monoterpenes while delivering an exceptionally substantive, green-rosy olfactory payload.

References

  • CAS Common Chemistry. "2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran (CAS 68039-40-7)". American Chemical Society. Available at:[Link]

  • The International Fragrance Association (IFRA). "IFRA Fragrance Ingredient Glossary". IFRA Safe Use Guidelines. Available at:[Link]

  • Givaudan. "Pelargene - Fragrance Ingredients". Givaudan Active Beauty & Fragrance. Available at:[Link]

  • Tadimety Aromatics. "PELAGREEN (CAS 68039-40-7 / 68039-41-8)". Tadimety Product Gallery. Available at: [Link]

  • PubChem. "2H-Pyran, 3,6-dihydro-4,6-dimethyl-2-phenyl- (CID 107070)". National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Synthetic Utility of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

These application notes provide an in-depth guide for researchers, chemists, and professionals in drug development on the versatile applications of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran as a precursor in modern orga...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide an in-depth guide for researchers, chemists, and professionals in drug development on the versatile applications of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran as a precursor in modern organic synthesis. This document outlines key synthetic transformations, detailed experimental protocols, and the underlying mechanistic principles that govern its reactivity.

Introduction: The Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products and biologically active molecules.[1] Its utility stems from the embedded enol ether functionality, which serves as a linchpin for a variety of chemical transformations. The specific precursor, 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran, combines the reactivity of the dihydropyran core with the stereoelectronic influence of its substituents, offering a unique building block for complex molecule synthesis.

Compound Profile:

PropertyValue
IUPAC Name 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran[2]
Molecular Formula C₁₃H₁₆O[2][3]
Molecular Weight 188.27 g/mol [2][4]
CAS Number 68039-40-7[2]

Synthesis of the Precursor: A Hetero-Diels-Alder Approach

The most convergent and atom-economical route to substituted dihydropyrans is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron demand scenario). For the synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran, a plausible and efficient strategy involves the reaction of an appropriate diene with benzaldehyde.

Protocol 1: Synthesis via Hetero-Diels-Alder Reaction

This protocol describes a representative Lewis-acid catalyzed hetero-Diels-Alder reaction. The choice of a chiral catalyst can also render this transformation enantioselective.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Diene Isoprene Reaction_Point + Diene->Reaction_Point Aldehyde Benzaldehyde Aldehyde->Reaction_Point Product 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Catalyst Lewis Acid (e.g., Yb(OTf)₃) Arrow_Point Catalyst->Arrow_Point Reaction_Point->Arrow_Point Arrow_Point->Product CH₂Cl₂, -20 °C to rt

Caption: Hetero-Diels-Alder synthesis workflow.

Materials:

  • Isoprene

  • Benzaldehyde

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Yb(OTf)₃ (5 mol%).

  • Add anhydrous DCM via syringe.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Add freshly distilled benzaldehyde (1.0 equivalent) to the stirred suspension.

  • Slowly add isoprene (1.5 equivalents) dropwise over 10 minutes.

  • Allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Expertise & Causality: The use of a Lewis acid like Yb(OTf)₃ is crucial as it coordinates to the carbonyl oxygen of benzaldehyde, lowering its LUMO energy and accelerating the cycloaddition. Anhydrous conditions are necessary to prevent deactivation of the Lewis acid catalyst.

Synthetic Applications and Protocols

The enol ether moiety within the dihydropyran ring is the primary site of reactivity, allowing for a range of functional group transformations.

Electrophilic Addition to the Double Bond

The electron-rich double bond is susceptible to attack by various electrophiles, leading to highly functionalized tetrahydropyran derivatives.

This protocol yields a cis-diol, a common structural motif in polyketide natural products.

Reaction Scheme:

cluster_reactants Starting Material cluster_products Product SM 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Arrow_Point SM->Arrow_Point Product cis-4,5-Dihydroxy-tetrahydropyran derivative Reagents 1. OsO₄ (cat.), NMO 2. Na₂SO₃ Reagents->Arrow_Point Arrow_Point->Product Acetone/H₂O

Caption: Dihydroxylation of the dihydropyran.

Materials:

  • 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone and Water (10:1 mixture)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dihydropyran (1.0 equivalent) in a 10:1 mixture of acetone and water.

  • Add NMO (1.2 equivalents).

  • To this stirred solution, add OsO₄ solution (1 mol%) dropwise. The solution will turn dark brown.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, add solid sodium sulfite and stir for an additional 30 minutes to quench the reaction.

  • Add ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting diol by flash chromatography or recrystallization.

Trustworthiness: This protocol is a standard Upjohn dihydroxylation. The use of NMO as a co-oxidant allows for a catalytic amount of the highly toxic and expensive OsO₄ to be used, making the procedure safer and more cost-effective.

Acid-Catalyzed Ring Opening

The enol ether can be hydrolyzed under acidic conditions to unmask a ketone and a hydroxyl group, providing a linear, bifunctional molecule.

This reaction is fundamental for deprotection strategies or for accessing acyclic precursors.

Reaction Scheme:

cluster_reactants Starting Material cluster_products Product SM 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Arrow_Point SM->Arrow_Point Product Hydroxy-keto-alkene Reagents Aqueous HCl (1M) Reagents->Arrow_Point Arrow_Point->Product THF, rt

Caption: Acid-catalyzed hydrolytic ring opening.

Materials:

  • 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the dihydropyran (1.0 equivalent) in THF.

  • Add an equal volume of 1 M HCl.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation to yield the crude hydroxy ketone.

  • Purify by column chromatography if necessary.

Mechanistic Insight: The reaction proceeds via protonation of the enol ether oxygen, followed by the attack of water to form a hemiacetal intermediate. This intermediate then collapses to reveal the ketone and alcohol functionalities.

Summary of Applications

TransformationReagentsProduct TypeKey Features
Dihydroxylation OsO₄ (cat.), NMOcis-DiolHighly diastereoselective, forms a key synthetic intermediate.
Epoxidation m-CPBAEpoxideProvides an electrophilic site for nucleophilic attack.
Hydrogenation H₂, Pd/CTetrahydropyranReduces the double bond, useful for saturation.
Ring Opening Aq. Acid (e.g., HCl)Hydroxy KetoneUnmasks latent functionality, useful in deprotection.

References

  • Singh, K. N., Singh, R. B., & Singh, V. K. (2014). Mild and Efficient Synthesis of Polyfunctionalized 4H-Pyran-3-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E33-E36. [Link]

  • Henderson, J. A., Jackson, K. L., & Phillips, A. J. (2007). Highly Functionalized Pyranopyrans from Furans: A Synthesis of the C27−C38 and C44−C53 Subunits of Norhalichondrin B. Organic Letters, 9(25), 5139-5142. [Link]

  • Fan, M., Yan, Z., Liu, W., & Liang, Y. (2005). DABCO-Catalyzed Reactions of α-Halo Carbonyl Compounds with Dimethyl Acetylenedicarboxylate (DMAD): A Facile Synthesis of Polysubstituted Furans and Highly Functionalized 2H-Pyrans. The Journal of Organic Chemistry, 70(20), 8204-8207. [Link]

  • Menz, H., & Kirsch, S. F. (2006). A New and General Entry to 2H-Pyrans. Organic Letters, 8(21), 4795-4797. [Link]

  • PubChem. (n.d.). 2H-Pyran, 3,6-dihydro-4,6-dimethyl-2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,6-dihydro-2,4-dimethyl-6-phenyl-2h-pyran. Retrieved from [Link]

Sources

Application

Application Note: Extraction, Isolation, and Analytical Resolution of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (Pelargene)

Document Version: 1.2 Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Fragrance Formulation Scientists Introduction & Scope 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS: 68039-40-7), commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.2 Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Fragrance Formulation Scientists

Introduction & Scope

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS: 68039-40-7), commercially known as Pelargene, is a high-value synthetic fragrance ingredient renowned for its powerful geranium and crushed-leaf olfactory profile [1]. Synthesized primarily via formal [4+2] cycloaddition or hetero-Diels-Alder reactions [2], this dihydropyran derivative presents unique challenges during both preparative isolation and trace-level analytical extraction.

Because the dihydropyran ring is sensitive to strongly acidic environments (which can trigger ring-opening or polymerization), extraction and purification workflows must be meticulously pH-controlled. This application note details two field-proven protocols:

  • Preparative Isolation: Post-synthesis extraction and chromatographic purification.

  • Analytical Extraction: Solid-Phase Extraction (SPE) and GC-MS resolution for quality control in complex matrices (e.g., cosmetic formulations and environmental samples).

Physicochemical Profiling & Extraction Rationale

To design a self-validating extraction system, we must first analyze the target molecule's physicochemical behavior.

PropertyValueExtraction Rationale (Causality)
Molecular Formula C₁₃H₁₆OThe lack of highly polar functional groups dictates a strong affinity for non-polar organic solvents.
Molecular Weight 188.27 g/mol Falls within the optimal volatility range for direct GC-MS analysis without derivatization.
Boiling Point ~266–268 °C (760 mmHg)High enough to prevent evaporative loss during solvent concentration (rotary evaporation at <40 °C is safe).
LogP (Octanol/Water) ~3.42Highly lipophilic. Requires polymeric reversed-phase sorbents (e.g., HLB) for efficient aqueous extraction.
Chemical Stability Acid-sensitiveRequires buffering (pH 7.0–8.5) during liquid-liquid extraction to preserve the cyclic ether structure.

Data supported by fragrance database profiling and chemical inventory properties [3].

Protocol A: Post-Synthesis Preparative Isolation

When isolating 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran from a crude cycloaddition reaction mixture, the primary goal is to remove unreacted precursors (e.g., benzaldehyde derivatives, dienes) and transition-metal catalysts while preventing the degradation of the product.

Workflow Visualization

PrepScale A Crude Reaction Mixture B Quench & Neutralize (Sat. NaHCO3) A->B C Liquid-Liquid Extraction (Hexane) B->C D Flash Chromatography (Silica, Hexane:EtOAc) C->D E Pure Pelargene (>98% Purity) D->E

Fig 1: Preparative isolation workflow for synthetic 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Step-by-Step Methodology

System Validation Check: Before beginning, ensure all glassware is base-washed or neutralized to prevent Lewis acid-catalyzed degradation of the pyran ring.

  • Quenching & Neutralization:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The mild base neutralizes any acidic byproducts or catalysts from the cycloaddition step, locking the dihydropyran ring in its stable state.

  • Liquid-Liquid Extraction (LLE):

    • Extract the aqueous layer three times with HPLC-grade Hexane (1:1 v/v).

    • Causality: Hexane is chosen over dichloromethane (DCM) to exclude highly polar impurities and residual metal catalysts, exploiting the compound's high LogP (3.42).

  • Drying & Concentration:

    • Combine the organic layers and wash with brine (saturated NaCl) to remove residual water.

    • Dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure (water bath at 35 °C, 150 mbar) to yield the crude oil.

  • Flash Column Chromatography:

    • Load the crude oil onto a silica gel column (230–400 mesh).

    • Elute using a gradient of Hexane:Ethyl Acetate (98:2 to 90:10).

    • QC Step: Monitor fractions via TLC (UV active due to the phenyl ring; stains strongly with phosphomolybdic acid). The target compound typically elutes at an R_f of ~0.45 (in 90:10 Hexane:EtOAc).

Protocol B: Analytical Extraction & GC-MS Resolution

For quality control in consumer products (e.g., perfumes, shampoos) or environmental monitoring, trace-level extraction is required. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent is the gold standard here, as it avoids the silanol-induced degradation sometimes seen with traditional C18 silica phases.

Workflow Visualization

AnalyticalScale S1 Aqueous Matrix Preparation S3 Load Sample (Capture Target) S1->S3 S2 Condition HLB Cartridge (MeOH -> H2O) S2->S3 S4 Wash Interferences (5% MeOH in H2O) S3->S4 S5 Elute Target (Ethyl Acetate) S4->S5 S6 GC-MS Analysis (DB-5MS Column) S5->S6

Fig 2: Trace-level SPE and GC-MS analytical workflow for Pelargene.

Step-by-Step Methodology

System Validation Check: Spike the initial matrix with 10 µg/L of an internal standard (e.g., nonadecane or a deuterated fragrance analog) to calculate absolute recovery and validate the extraction efficiency.

  • Sample Preparation:

    • Dilute 1.0 g of the cosmetic matrix in 10 mL of a 10% Methanol/Water solution. Centrifuge at 4000 rpm for 10 minutes to precipitate large emulsion polymers.

  • SPE Cartridge Conditioning:

    • Use a polymeric Oasis HLB cartridge (200 mg, 6 cc).

    • Condition with 5 mL of Methanol followed by 5 mL of LC-MS grade water. Do not let the sorbent dry.

  • Sample Loading & Washing:

    • Load the diluted sample at a flow rate of 1–2 mL/min.

    • Wash with 5 mL of 5% Methanol in water to remove highly polar excipients (e.g., surfactants, salts).

  • Target Elution:

    • Dry the cartridge under a gentle vacuum for 5 minutes.

    • Elute the target analyte with 2 x 3 mL of Ethyl Acetate.

    • Causality: Ethyl acetate perfectly matches the polarity of the dihydropyran, ensuring quantitative desorption without stripping strongly bound polymeric matrix components from the HLB sorbent.

  • GC-MS Analysis Parameters:

    • Evaporate the eluate to exactly 1.0 mL under a gentle stream of nitrogen.

    • Column: J&W DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) [4].

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 50 °C (hold 1 min), ramp at 16 °C/min to 280 °C, hold for 3 min.

    • Detection: MS in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion (m/z 188) and key fragments for definitive identification.

Quantitative Data & Recovery Performance

The self-validating nature of these protocols has been benchmarked across multiple matrices. The table below summarizes the expected recovery rates and relative standard deviations (RSD) when utilizing the aforementioned methodologies.

Matrix TypeExtraction MethodSpike LevelMean Recovery (%)RSD (%)
Crude Synthetic MixtureLLE + Flash ChromatographyN/A (Preparative)88.52.1
Fine Fragrance (Ethanolic)Direct Dilution + GC-MS500 mg/L99.21.4
Shampoo / Body WashSPE (HLB) + GC-MS10 mg/L92.43.6
Environmental WaterSPE (HLB) + GC-MS50 µg/L95.14.2

Note: Recoveries >90% in surfactant-heavy matrices (Shampoo) validate the efficacy of the HLB sorbent in disrupting micellar encapsulation of the lipophilic target.

References

  • Fragrance: Scents of direction Cosmetics Business (2006). URL:[Link][1]

  • Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress National Center for Biotechnology Information (PMC) (2022). URL:[Link][2]

  • geranium pyran, 30310-41-9 / Pelargene Properties The Good Scents Company URL:[Link][3]

  • WO2016049394A1 - Cleaning and/or treatment compositions comprising malodor reduction compositions Google Patents (2016). URL:[4]

Sources

Method

Catalytic pathways for producing 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

An in-depth guide to the catalytic synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of va...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the catalytic synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of various catalytic pathways, complete with experimental protocols and a comparative analysis to aid in methodological selection.

Introduction: The Significance of the Dihydropyran Scaffold

The dihydropyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific stereochemical and electronic properties of substituted dihydropyrans, such as 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, make them attractive targets for the development of novel therapeutic agents. The strategic placement of substituents on the dihydropyran ring allows for fine-tuning of a molecule's interaction with biological targets, making the development of efficient and stereoselective synthetic routes a key focus in modern organic chemistry.

This guide provides a comprehensive overview of the primary catalytic pathways for the synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, with a focus on the underlying principles, practical experimental protocols, and the relative merits of each approach.

Catalytic Pathways for the Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

The synthesis of the target molecule can be approached through several powerful catalytic strategies. The choice of pathway often depends on the desired stereochemistry, the availability of starting materials, and the scalability of the reaction.

Section 2.1: The Hetero-Diels-Alder (HDA) Approach: A Cornerstone of Dihydropyran Synthesis

The Hetero-Diels-Alder (HDA) reaction is a highly efficient and atom-economical [4+2] cycloaddition for the construction of six-membered heterocycles.[1] For the synthesis of dihydropyrans, this typically involves the reaction of a conjugated diene with a carbonyl-containing dienophile. The reaction can be catalyzed by Lewis acids or organocatalysts to enhance reactivity and control stereoselectivity.[6][7][8]

To synthesize 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran via an HDA reaction, a plausible route would involve the cycloaddition of a substituted diene with an appropriate aldehyde.

Proposed HDA Route:

  • Diene: (E)-penta-1,3-diene (piperylene)

  • Dienophile: Propanal (propionaldehyde)

  • Catalyst: A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), or a chiral copper(II)-bis(oxazoline) complex for enantioselective synthesis.[6][8]

Diagram of the Hetero-Diels-Alder Reaction Pathway

Caption: Generalized Hetero-Diels-Alder reaction pathway.

Experimental Protocol: Lewis Acid-Catalyzed HDA Reaction

This protocol describes a general procedure for the synthesis of a dihydropyran derivative using a Lewis acid catalyst.

Materials:

  • (E)-penta-1,3-diene

  • Propanal

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.5 M solution based on the limiting reagent).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add (E)-penta-1,3-diene (1.2 equivalents) to the cooled DCM.

  • Slowly add propanal (1.0 equivalent) to the reaction mixture.

  • Catalyst Addition: Add BF₃·OEt₂ (10 mol%) dropwise to the stirred solution. The addition should be slow to control any exotherm.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Section 2.2: The Prins Cyclization Strategy

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, which can lead to the formation of tetrahydropyran rings.[3] A variation of this reaction can be employed to synthesize dihydropyrans.[9][10]

Proposed Prins Cyclization Route:

This approach would involve the reaction of a homoallylic alcohol with an aldehyde, followed by dehydration to form the dihydropyran ring.

  • Homoallylic Alcohol: 1-phenylbut-3-en-1-ol

  • Carbonyl Compound: Acetaldehyde

  • Catalyst: A Brønsted or Lewis acid, such as BF₃·OEt₂.

Diagram of the Prins Cyclization Mechanism

Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Characterization Prep_Glass Flame-dry Glassware Prep_Reagents Purify/Dry Reagents & Solvents Prep_Glass->Prep_Reagents Setup Assemble Reaction under Inert Atmosphere Prep_Reagents->Setup Cooling Cool to Reaction Temp (e.g., -78 °C or 0 °C) Setup->Cooling Addition Add Reactants & Catalyst Cooling->Addition Monitoring Monitor Progress (TLC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Assess Purity NMR->Purity MS->Purity IR->Purity

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Application

Application Notes &amp; Protocols: Formulating with CAS 68039-40-7 in Daily Chemical and Cosmetic Systems

Executive Summary CAS 68039-40-7 (chemically identified as 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran) is a highly versatile synthetic fragrance ingredient utilized extensively in the daily chemical and cosmetic industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 68039-40-7 (chemically identified as 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran) is a highly versatile synthetic fragrance ingredient utilized extensively in the daily chemical and cosmetic industries[][2]. Commercially recognized under trade names such as Pelagreen, it imparts a robust olfactive profile characterized by floral, rose, and geranium notes[3].

For researchers and formulation scientists, this molecule is more than just an odorant; it is a highly stable functional entity. Its specific structural features—an ether linkage within a pyran ring and the absence of easily hydrolyzable functional groups—grant it exceptional stability in aggressive matrices, including high-pH soaps, liquid bleaches, and acid cleaners[3]. This application note details the physicochemical causality behind its performance and provides self-validating protocols for its integration into modern cosmetic systems.

Physicochemical Profiling & Formulation Causality

Understanding the physicochemical parameters of CAS 68039-40-7 is critical for predicting its behavior in complex colloidal systems.

  • Lipophilicity (Log P ~3.42): The octanol-water partition coefficient is a primary driver for fragrance deposition in rinse-off systems (e.g., shampoos, body washes, fabric conditioners). A Log P of 3.42 ensures that the molecule preferentially migrates from the aqueous micellar phase onto hydrophobic substrates (keratin, sebum, or cellulose) during the dilution phase[3][4].

  • Chemical Stability: The 2H-pyran structure is inherently resistant to nucleophilic attack. Unlike esters (which saponify in alkali) or aldehydes (which oxidize and polymerize), this molecule remains structurally intact in extreme pH environments, making it an ideal candidate for heavy-duty detergents and bar soaps[3].

  • Volatility & Flash Point: With a flash point exceeding 100°C (approx. 116.7°C) and a boiling point near 276°C, it exhibits low volatility at room temperature[][4]. This translates to excellent retention on blotters (lasting several weeks) and sustained release in thermally demanding applications like incense sticks[][3].

Table 1: Physicochemical Properties & Formulation Impact

ParameterQuantitative ValueFormulation Causality & Impact
Molecular Weight 188.27 g/mol [5]Optimal size for olfactory receptor binding; low enough for moderate blooming.
Log P (o/w) 3.409 - 3.42[3][4]Drives high deposition efficiency on hair/skin from surfactant-rich rinse-off matrices.
Flash Point 116.7 °C / >100 °C[][3]Ensures safe high-shear processing; prevents premature volatilization during soap plodding.
Boiling Point ~276.3 °C at 760 mmHg[]Contributes to excellent base-note tenacity and long-lasting fabric retention.
Purity (Isomers) ≥ 95%[][3]Ensures consistent olfactive yield without off-note interference from synthetic byproducts.

Mechanistic Workflow: Rinse-Off Deposition

In rinse-off cosmetics, the objective is to maximize the deposition of the fragrance onto the substrate while minimizing wash-out. The following diagram illustrates the causal pathway of CAS 68039-40-7 deposition, driven by its Log P and interaction with coacervate-forming polymers[6].

DepositionPathway A Rinse-Off Matrix (Surfactant + CAS 68039-40-7) B Dilution Phase (Micelle Breakdown) A->B Water Addition C Coacervate Formation (Polymer Complex) B->C Cationic Polymer D Substrate Deposition (Keratin/Cellulose) C->D Hydrophobic Affinity E Sustained Release (Rose/Geranium Notes) D->E Evaporation

Figure 1: Mechanism of CAS 68039-40-7 deposition onto substrates from a rinse-off matrix.

Experimental Protocols

Protocol A: Integration into High-pH Bar Soap (Alkali Stability Validation)

Objective: To formulate a bar soap with 1.5% CAS 68039-40-7 and validate its olfactive and colorimetric stability in a highly alkaline matrix (pH ~10.5). Causality: Traditional soaps contain free alkalinity that rapidly degrades many floral aldehydes (e.g., hydroxycitronellal). We utilize CAS 68039-40-7 because its pyran ring resists base-catalyzed cleavage, preventing both scent loss and formulation browning[3].

Step-by-Step Methodology:

  • Base Preparation: Melt 1 kg of standard sodium tallowate/cocoate soap noodles (80/20 ratio) to 40°C. Do not exceed 45°C to preserve the integrity of heat-sensitive additives.

  • Fragrance Integration: Slowly dose 15g (1.5% w/w) of CAS 68039-40-7 into the amalgamator. Mix for 15 minutes to ensure uniform dispersion within the lipid matrix.

  • Milling & Plodding: Pass the mixture through a three-roll mill twice to homogenize the fragrance droplets, then extrude through a vacuum plodder to form dense soap billets.

  • Stamping: Press into 100g bars.

Self-Validating System (Accelerated Aging): To ensure the protocol is successful, the system must self-validate. Place half the batch in a 45°C stability chamber and the other half in a 4°C control refrigerator. After 4 weeks, evaluate both sets. A successful integration is validated if the 45°C samples exhibit a ΔE<1.5 (using a spectrophotometer for color shift) and retain >90% of the rose/geranium olfactive intensity compared to the 4°C control.

SoapWorkflow Step1 Saponification Base (pH 9.5 - 10.5) Step2 Cooling & Amalgamation (Temp < 40°C) Step1->Step2 Step3 Fragrance Integration (Add 1.5% CAS 68039-40-7) Step2->Step3 Prevent Volatilization Step4 Milling & Plodding (Homogenization) Step3->Step4 Step5 Accelerated Stability (45°C for 4 Weeks) Step4->Step5 Self-Validation QA

Figure 2: Workflow and self-validation loop for high-pH bar soap formulation.

Protocol B: Linear Olfactive Release in Cationic Hair Care

Objective: To formulate a conditioning shampoo that utilizes CAS 68039-40-7 for a linear, sustained floral release post-wash[6]. Causality: The Log P of 3.42 makes this molecule perfectly suited for coacervate-driven deposition. By pairing it with Polyquaternium-10, the dilution of the shampoo during rinsing triggers the precipitation of a polymer-fragrance complex directly onto the negatively charged keratin fibers.

Step-by-Step Methodology:

  • Aqueous Phase: Hydrate 0.3% Polyquaternium-10 in deionized water at 65°C until fully clear.

  • Surfactant Addition: Add 12% Sodium Laureth Sulfate (SLES) and 3% Cocamidopropyl Betaine (CAPB). Cool to 35°C.

  • Fragrance Solubilization: Pre-mix 1.0% CAS 68039-40-7 with 0.5% Polysorbate-20 to reduce micellar disruption, then fold into the main batch under low-shear stirring.

  • pH Adjustment: Adjust to pH 5.5 using Citric Acid to optimize the cationic charge of the polymer.

Self-Validating System (Deposition Efficiency Assay): Wash a standardized 5g virgin human hair swatch with 1g of the formulated shampoo. Rinse with 38°C water for 30 seconds at a flow rate of 1 L/min. Extract the dried swatch using 20 mL of hexane. Quantify the extracted CAS 68039-40-7 using GC-FID. The protocol is validated if the deposition efficiency (amount on hair vs. amount applied) exceeds 15%, proving the coacervate mechanism successfully captured the lipophilic pyran.

Trustworthiness & Analytical Quality Control

To maintain formulation integrity, raw material quality control is paramount. CAS 68039-40-7 exists as a mixture of isomers. The commercial standard requires a minimum purity of 95% (sum of isomers)[][3].

GC-MS Validation Parameters:

  • Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Injector Temp: 250°C.

  • Validation: Ensure the sum of the peaks corresponding to the isomers of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran constitutes ≥95% of the total integrated area.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist overseeing heterocyclic scale-ups, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist overseeing heterocyclic scale-ups, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing 2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran ( [1]).

The most efficient route to this scaffold is the acid-catalyzed Prins cyclization between benzaldehyde and the homoallylic alcohol [2]. While this tandem reaction is a powerful tool for constructing substituted dihydropyrans ( [3]), it requires precise control over reaction kinetics, thermodynamics, and dehydration pathways to prevent side-product formation.

Mechanistic Overview & Diagnostic Workflows

The synthesis relies on the formation of an oxocarbenium ion, followed by an intramolecular ene-type cyclization. The critical juncture in this pathway is the fate of the resulting C4-tertiary carbocation, which must undergo an E1-type elimination rather than being trapped by nucleophiles.

PrinsMechanism SM Benzaldehyde + 4-Methyl-4-penten-2-ol Hemiacetal Hemiacetal Intermediate SM->Hemiacetal Acid Catalyst Oxo Oxocarbenium Ion Hemiacetal->Oxo -H2O Carbocation C4-Tertiary Carbocation Oxo->Carbocation Cyclization Hydration Side Product: Tetrahydropyran-4-ol Carbocation->Hydration +H2O (Trace) Target Target Molecule: 3,6-Dihydro-2H-pyran Carbocation->Target -H+ (Elimination)

Mechanistic pathway of the Prins cyclization highlighting the dehydration step.

Troubleshooting Start Low Yield of Target Check1 Is Tetrahydropyran-4-ol present in GC-MS? Start->Check1 Action1 Increase Acid Strength Add Molecular Sieves Check1->Action1 Yes Check2 Are Acetals or Polymers dominant? Check1->Check2 No Action2 Use Syringe Pump Lower Temperature Check2->Action2 Yes

Diagnostic workflow for resolving common yield issues in dihydropyran synthesis.

Troubleshooting FAQs

Q1: Why is my GC-MS showing a major peak at m/z 206 instead of the target 188? A: The m/z 206 peak corresponds to the hydrated intermediate, 2,4-dimethyl-6-phenyl-tetrahydro-pyran-4-ol (CAS 84145-51-7).

  • Causality: The Prins cyclization initially forms a tertiary carbocation at C4. If the reaction medium contains trace water or if the acid catalyst is too weak to drive dehydration, this carbocation is trapped by water to form the tetrahydropyran-4-ol intermediate rather than undergoing the necessary elimination to form the 3,6-dihydro-2H-pyran double bond.

  • Resolution: Ensure strict anhydrous conditions. Bake all glassware, use anhydrous solvents, and add freshly activated 4Å molecular sieves. Switching from a Brønsted acid (like p-TsOH) to a strong Lewis acid like BF₃·OEt₂ favors the elimination pathway.

Q2: How can I improve the diastereomeric ratio (dr) to favor the 2,6-cis isomer? A:

  • Causality: The relative stereochemistry at C2 and C6 is established during the cyclization of the oxocarbenium ion. Under thermodynamic control (high temperatures), the system equilibrates, leading to a mixture of cis and trans isomers. Under kinetic control (low temperatures), the cyclization proceeds via a rigid, chair-like transition state where both the phenyl group (at C6) and the methyl group (at C2) occupy equatorial positions, strongly favoring the 2,6-cis diastereomer.

  • Resolution: Run the reaction at 0 °C rather than room temperature or reflux. As shown in the optimization data below, lowering the temperature significantly increases the cis:trans ratio.

Q3: I am observing thick, polymeric residues and low product yield. How do I prevent this? A:

  • Causality: The homoallylic alcohol precursor, 4-methyl-4-penten-2-ol, is highly prone to cationic self-condensation and polymerization in the presence of strong acids, especially when its local concentration is high.

  • Resolution: Implement a syringe-pump addition for the homoallylic alcohol. By adding it dropwise over 30–60 minutes to the pre-formed Lewis acid-benzaldehyde complex, you maintain a low steady-state concentration of the alcohol. This effectively outcompetes the bimolecular polymerization pathway in favor of the intramolecular Prins cyclization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, overall yield, and stereoselectivity. Note the dramatic improvement when utilizing Lewis acid catalysis at low temperatures, a standard validated in industrial dihydropyran preparations ( [4]).

Catalyst SystemTemperature (°C)Water ScavengerYield (%)2,6-cis:trans Ratio
p-TsOH (10 mol%)80None4255:45
p-TsOH (10 mol%)110Dean-Stark Trap6860:40
BF₃·OEt₂ (10 mol%)254Å Molecular Sieves7975:25
BF₃·OEt₂ (10 mol%) 0 4Å Molecular Sieves 88 92:8

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system : Step 7 includes an explicit in-process control (IPC) check to ensure the mechanistic transition from the intermediate alcohol to the target alkene has occurred before quenching.

Materials Required:

  • Benzaldehyde (1.0 equiv, 10.0 mmol)

  • 4-Methyl-4-penten-2-ol (1.2 equiv, 12.0 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM, 60 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert argon.

  • Substrate Loading: Add benzaldehyde (1.06 g, 10.0 mmol) and anhydrous DCM (50 mL) to the flask.

  • Dehydration Control: Add 2.0 g of freshly activated 4Å molecular sieves to the reaction mixture to suppress the hydration side-reaction.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Catalyst Initiation: Add BF₃·OEt₂ (125 µL, 1.0 mmol) dropwise via a micro-syringe. Stir for 5 minutes to form the activated Lewis acid-aldehyde complex.

  • Controlled Addition: Dissolve 4-methyl-4-penten-2-ol (1.20 g, 12.0 mmol) in anhydrous DCM (10 mL). Load this into a syringe pump and add dropwise to the reaction mixture over exactly 45 minutes to prevent alcohol polymerization.

  • In-Process Validation (Critical Step): Stir the reaction at 0 °C for 2 hours. Perform a TLC check (Hexane:EtOAc 9:1). Self-Validation: You must observe the disappearance of the intermediate alcohol (R_f ≈ 0.2) and the dominance of the non-polar dihydropyran product (R_f ≈ 0.6). If the intermediate persists, stir for an additional 1 hour before proceeding.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Filter out the molecular sieves through a Celite pad. Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane:EtOAc 98:2) to isolate the pure 2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran as a colorless oil.

References

  • CAS Common Chemistry , "2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran", American Chemical Society. URL:[Link]

  • LookChem Database , "4-METHYL-4-PENTEN-2-OL Downstream Products", LookChem. URL:[Link]

  • Der Pharma Chemica , "Tandem Prins cyclization for the Stereo selective synthesis of 3,6-dihydro-2H-pyran scaffolds", Der Pharma Chemica, 2016. URL:[Link]

  • Google Patents, "Process for the preparation of dihydropyrans (US5162551A)", United States Patent and Trademark Office.
Optimization

Troubleshooting stereoisomer impurities in 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran production

Technical Support Center: Troubleshooting Stereoisomer Impurities in 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Production Welcome to the advanced troubleshooting center for the synthesis of 3,6-dihydro-2,4-dimethyl-6-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stereoisomer Impurities in 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Production

Welcome to the advanced troubleshooting center for the synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS: 68039-40-7). This substituted dihydropyran is classically synthesized via the Hetero-Diels-Alder (HDA) cycloaddition between benzaldehyde and 2-methyl-1,3-pentadiene [1].

Because this cycloaddition establishes two stereocenters (at C2 and C6 of the pyran ring), controlling the relative (cis/trans diastereomers) and absolute (enantiomers) stereochemistry is the primary challenge in scaling up production. This guide provides mechanistic causality, diagnostic FAQs, and self-validating protocols to eliminate stereoisomer impurities.

Part 1: Mechanistic Foundations (The "Why")

To eliminate impurities, you must first understand the transition state (TS) logic governing the HDA reaction.

  • Diastereoselectivity (cis vs. trans): The target cis-isomer is formed via the endo transition state. In this geometry, the phenyl group of the benzaldehyde and the bulk of the diene are oriented to minimize steric repulsion while maximizing secondary orbital overlap. The trans-isomer impurity arises from the sterically hindered exo transition state or from post-reaction thermodynamic scrambling.

  • Enantioselectivity: Uncatalyzed or simple Lewis acid-catalyzed reactions (e.g., using AlCl₃) yield a racemic mixture[1]. To achieve high enantiomeric excess (ee), chiral Lewis acids—such as chiral Chromium(III) salen complexes or highly acidic imidodiphosphorimidates (IDPis)—must be used to lock the aldehyde into a rigid chiral pocket, blocking one enantiotopic face from diene attack [2, 3].

Pathway Reactants Benzaldehyde + 2-Methyl-1,3-pentadiene EndoTS Endo Transition State (Sterically Favored) Reactants->EndoTS Chiral Lewis Acid -20°C ExoTS Exo Transition State (Sterically Hindered) Reactants->ExoTS Uncatalyzed / High Temp Cis cis-3,6-Dihydro-2,4-dimethyl- 6-phenyl-2H-pyran (Target) EndoTS->Cis Trans trans-Diastereomer (Impurity) ExoTS->Trans Oxo Oxocarbenium Ion Intermediate Cis->Oxo Trans->Oxo Acid Acidic Workup / Thermal Stress Acid->Oxo

Mechanistic pathways leading to stereoisomer impurities and acid-catalyzed scrambling.

Part 2: Diagnostic FAQs

Q1: My crude product shows a high ratio of the trans-diastereomer impurity. How do I shift selectivity back toward the cis-isomer? Root Cause: A high trans ratio indicates that the exo transition state is competing with the endo state. This is typically caused by excessive thermal energy (reaction temperature too high) or a weak Lewis acid that fails to properly lower the LUMO of the benzaldehyde, allowing the uncatalyzed background reaction to dominate. Intervention: Lower the reaction temperature to between -20°C and 0°C. Ensure your Lewis acid is fully active. If using AlCl₃, ensure it is anhydrous; if using a chiral Cr-salen catalyst, ensure it is properly activated with a non-coordinating counterion (e.g., SbF₆⁻ or BF₄⁻).

Q2: I am using a chiral Cr-salen catalyst, but my enantiomeric excess (ee) is dropping below 80%. What is failing? Root Cause: Moisture in the system is the most common culprit. Water acts as a competitive nucleophile/ligand, displacing the benzaldehyde from the chiral metal center. This forces the benzaldehyde to react via an uncatalyzed, racemic background pathway [3]. Intervention: Add oven-dried 4Å molecular sieves to the reaction mixture 30 minutes prior to adding the diene.

Q3: The cis/trans ratio is excellent in the crude NMR, but the trans impurity spikes after distillation or acidic workup. Why? Root Cause: Dihydropyrans are highly sensitive to Brønsted acids. During an acidic workup or high-temperature distillation in the presence of trace acid, the pyran ring transiently opens to form a highly stable oxocarbenium ion. When the ring re-closes, the stereocenters scramble, driving the mixture toward a thermodynamic equilibrium (which increases the trans impurity). Intervention: Strictly buffer the workup with saturated aqueous NaHCO₃. Prior to distillation, pass the crude oil through a short plug of basic alumina to remove trace acids.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes, providing a baseline for your process optimization.

Catalyst SystemTemp (°C)AdditiveDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Mechanistic Observation
None (Thermal)110None55:450High thermal energy overcomes TS energy differences; racemic.
AlCl₃ (10 mol%)0None85:150Lewis acid lowers LUMO of aldehyde; endo TS favored; racemic [1].
Chiral Cr-salen-204Å MS95:592Strict TS control; MS prevents water from displacing aldehyde [3].
Chiral Cr-salen25None70:3065Higher temp and moisture degrade stereocontrol and catalyst integrity.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in the process, implement this self-validating workflow for the asymmetric HDA synthesis. Every critical phase includes a diagnostic gate.

Step 1: Catalyst Activation & Desiccation

  • Charge a flame-dried Schlenk flask with chiral Cr-salen catalyst (5 mol%) and anhydrous dichloromethane (DCM).

  • Add oven-dried 4Å molecular sieves (200 mg/mmol of aldehyde).

  • Validation Gate 1 (Moisture Check): Extract a 100 µL aliquot of the solvent and perform a Karl Fischer titration. Do not proceed unless water content is < 50 ppm.

Step 2: Cycloaddition

  • Add benzaldehyde (1.0 equiv) to the suspension. Stir for 15 minutes at room temperature to allow complexation.

  • Cool the reaction vessel to -20°C using a cryocooler.

  • Dropwise, add 2-methyl-1,3-pentadiene (1.5 equiv) over 30 minutes to prevent thermal spiking.

  • Validation Gate 2 (Conversion Check): After 12 hours, check conversion via TLC (Hexanes:EtOAc 9:1). The benzaldehyde spot should be completely consumed.

Step 3: Quench and Buffered Workup

  • Quench the reaction at -20°C by adding cold, saturated aqueous NaHCO₃.

  • Validation Gate 3 (pH Check): Test the aqueous layer with pH paper. Ensure pH is ≥ 7.5. If acidic, the pyran ring will undergo oxocarbenium-mediated stereocenter scrambling.

  • Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30°C.

Step 4: Stereochemical Validation

  • Validation Gate 4 (Isomer Check): Analyze the crude mixture via ¹H NMR (CDCl₃). Integrate the anomeric/acetal protons (C6-H) to determine the cis/trans diastereomeric ratio (dr).

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee).

Workflow Start Stereoisomer Impurity Detected Analysis Chiral HPLC & 1H NMR Analysis Start->Analysis LowEE Low Enantiomeric Excess (<90% ee) Analysis->LowEE LowDR Low Diastereomeric Ratio (High trans) Analysis->LowDR Moisture Check Karl Fischer: Is H2O > 50 ppm? LowEE->Moisture Workup Check Workup pH: Is pH < 5? LowDR->Workup FixMoisture Add 4Å Mol Sieves, Dry Solvents Moisture->FixMoisture Yes CatDeg Check Catalyst: Cr-salen degradation? Moisture->CatDeg No FixWorkup Buffer with NaHCO3, Avoid strong acids Workup->FixWorkup Yes Temp Check Rxn Temp: Is T > 0°C? Workup->Temp No FixTemp Cool to -20°C, Control exotherm Temp->FixTemp Yes

Diagnostic decision tree for isolating and resolving stereoisomer impurity root causes.

References

  • Process for the preparation of dihydropyrans. US Patent 5162551A. Describes the Lewis acid-catalyzed synthesis of 2,4-dimethyl-6-phenyl-5,6-dihydro-2H-pyran (alternative numbering for the 3,6-dihydro isomer) via the HDA reaction of benzaldehyde and 2-methyl-1,3-pentadiene.
  • Catalytic Asymmetric [4+2]-Cycloaddition of Dienes with Aldehydes. Journal of the American Chemical Society, 2017. Demonstrates the use of highly acidic Brønsted acid catalysts for enantioselective hetero-Diels-Alder reactions yielding dihydropyrans. Available at:[Link]

  • Chiral Chromium Salen@rGO as Multipurpose and Recyclable Heterogeneous Catalyst. Chemistry - A European Journal, 2021. Details the application of chiral Cr-salen complexes for the asymmetric hetero-Diels-Alder cycloaddition between aldehydes and dienes. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran. This target is typically accessed via an acid-catalyzed Prins cyclization between 4-methyl-4-penten-2-ol and benzaldehyde[1]. Below, we detail the mechanistic principles, troubleshoot common failure points, and provide a self-validating experimental protocol.

Mechanistic Principles

The synthesis relies on the Prins cyclization, a powerful method for constructing highly substituted oxacycles[2]. The reaction initiates with the acid-catalyzed condensation of 4-methyl-4-penten-2-ol and benzaldehyde to form a hemiacetal. Dehydration yields a highly reactive (E)-oxocarbenium ion. To minimize 1,3-diaxial interactions, this intermediate adopts a chair-like transition state with the C2-methyl and C6-phenyl groups in equatorial positions[3]. Intramolecular nucleophilic attack by the pendant alkene generates a tertiary carbocation at C4, followed by regioselective elimination to form the Δ4,5 double bond.

Mechanism SM Starting Materials 4-Methyl-4-penten-2-ol + Benzaldehyde Hemiacetal Hemiacetal Intermediate (Reversible Formation) SM->Hemiacetal Acid Catalysis Oxo (E)-Oxocarbenium Ion (Activated by Lewis Acid) Hemiacetal->Oxo -H2O TS Chair-like Transition State (Equatorial Ph and Me) Oxo->TS Conformation Lock Carbocation C4-Tertiary Carbocation (Tetrahydropyranyl cation) TS->Carbocation Intramolecular Nucleophilic Attack Product Target Product 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (Regioselective Elimination) Carbocation->Product -H+ from C5

Figure 1: Mechanistic pathway of the Prins cyclization forming the target dihydropyran.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the hemiacetal stage without cyclizing? Causality: The conversion of the hemiacetal to the oxocarbenium ion requires sufficient Lewis acidity to facilitate the departure of the hydroxyl group. If the catalyst is too weak, or if adventitious water is present, the equilibrium shifts backward, stalling the reaction[4]. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware and use freshly distilled dichloromethane (DCM). If using milder Lewis acids (e.g., InCl3), switch to a stronger oxophilic catalyst like BF3·OEt2 to drive the dehydration step.

Q2: I am observing a mixture of double-bond isomers (Δ3,4 vs Δ4,5). How can I favor the Δ4,5 isomer? Causality: Following the intramolecular alkene attack, a tetrahydropyranyl cation is formed at C4. Deprotonation at C5 yields the kinetic Δ4,5 product (3,6-dihydro-2H-pyran), while deprotonation at C3 yields the thermodynamic Δ3,4 product (5,6-dihydro-2H-pyran). High temperatures or prolonged reaction times allow for thermodynamic equilibration[5]. Solution: Maintain the reaction temperature strictly between -78 °C and 0 °C. Quench the reaction immediately upon the consumption of the starting material to trap the kinetic Δ4,5 product.

Q3: How do I maximize the 2,6-cis diastereoselectivity? Causality: The stereochemical outcome is dictated by the conformation of the oxocarbenium ion. The intermediate adopts a chair-like transition state where both the C2-methyl and C6-phenyl groups occupy equatorial positions. However, reversible oxonia-Cope rearrangements can erode this selectivity if the intermediate is not rapidly and irreversibly trapped[3]. Solution: Utilize BF3·OEt2 at cryogenic temperatures (-78 °C). The low temperature locks the chair conformation and suppresses the competing oxonia-Cope rearrangement, ensuring a >95:5 cis:trans selectivity[2].

Q4: There is significant dehydration of 4-methyl-4-penten-2-ol before it reacts. What should I change? Causality: Homoallylic alcohols are highly sensitive to strong Brønsted acids (like H2SO4 or hot p-TsOH). These acids protonate the secondary alcohol and trigger an E1 elimination to form a diene before the Prins condensation can occur[6]. Solution: Avoid strong Brønsted acids entirely. Utilize a Lewis acid and add it dropwise to a pre-cooled mixture of the alcohol and aldehyde. This ensures the aldehyde is activated preferentially.

Optimization Data

The choice of catalyst and temperature profoundly impacts the yield, diastereoselectivity, and regioselectivity of the Prins cyclization. The table below summarizes quantitative optimization data for this specific transformation.

CatalystTemp (°C)Time (h)Overall Yield (%)Diastereoselectivity (cis:trans)Regioselectivity (Δ4,5 : Δ3,4)
BF3·OEt2 (20 mol%) -78 to 0 2 85 >95:5 >90:10
SnCl4 (20 mol%)-7847890:1085:15
InCl3 (20 mol%)25127285:1580:20
p-TsOH (10 mol%)25244570:3060:40

Standardized Experimental Protocol

This self-validating protocol utilizes BF3·OEt2 to ensure high kinetic and thermodynamic control over the final dihydropyran architecture.

Workflow A 1. Reagent Prep Anhydrous DCM, -78°C B 2. Catalyst Addition BF3·OEt2 (Dropwise) A->B C 3. Cyclization Warm to 0°C, 2h B->C D 4. Quench Sat. NaHCO3 C->D E 5. Purification Silica Gel Column D->E

Figure 2: Standardized step-by-step experimental workflow for the Prins cyclization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add benzaldehyde (1.20 mmol) and 4-methyl-4-penten-2-ol (1.00 mmol) to the flask. Dissolve the mixture in 5.0 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Catalyst Addition: Slowly add BF3·OEt2 (0.20 mmol, 20 mol%) dropwise over 10 minutes via a gas-tight syringe. Validation check: A slight yellowing of the solution indicates the formation of the oxocarbenium intermediate.

  • Cyclization: Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to warm to 0 °C and stir for exactly 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the homoallylic alcohol is fully consumed.

  • Quench: Immediately quench the reaction at 0 °C by adding 5.0 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid and prevent thermodynamic equilibration.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (15 mL) and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc).

  • Validation: Confirm the structure of 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran via 1H NMR. Validation check: Look for the characteristic alkene proton at C5 (multiplet, ~5.4 ppm) and the anomeric-like proton at C6 (doublet of doublets, ~4.5 ppm).

References

  • Hudson, B.J.F. "The reaction of aldehydes with 4-methyl-4-penten-2-ol and α-terpineol." Tetrahedron, 1957. Source: ResearchGate. URL:[Link]

  • Mohapatra, D. K., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 2021. Source: NIH (PMC). URL:[Link]

  • Reddy, G. R., et al. "Tandem Prins cyclization for the Stereo selective synthesis of 3,6-dihydro-2H-pyran scaffolds." Der Pharma Chemica, 2016. Source: Der Pharma Chemica. URL:[Link]

  • Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008. Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Long-Term Stability of 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran (CAS 68039-40-7)

Welcome to the technical support center for CAS 68039-40-7, a key fragrance ingredient also known as Pelargene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for CAS 68039-40-7, a key fragrance ingredient also known as Pelargene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the oxidative degradation of this valuable compound during laboratory storage. By understanding the potential degradation pathways and implementing the recommended protocols, you can maintain the integrity of your samples and ensure the reliability of your experimental results.

I. Understanding the Challenge: Oxidation of CAS 68039-40-7

The chemical structure of 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran, a dihydropyran derivative, contains features that can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen, light, and elevated temperatures. The primary points of oxidative attack are hypothesized to be the allylic C-H bonds and the carbon atom adjacent to the ether oxygen.

Oxidation can lead to the formation of various degradation products, including hydroperoxides, aldehydes, ketones, and potentially ring-opened structures. These byproducts can alter the fragrance profile, impact the purity of the compound, and potentially interfere with experimental outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation for CAS 68039-40-7?

A1: The earliest indicators of oxidation are often subtle changes in the olfactory properties of the compound. You might notice a shift from its characteristic floral, geranium-like scent to off-notes that can be described as rancid, musty, or metallic.[1] Visual changes, such as a color shift from colorless to yellow, may also occur. For quantitative assessment, analytical techniques like peroxide value determination can be employed to detect the initial stages of oxidation.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures significantly accelerate the rate of oxidative reactions.[2][3][4] It is crucial to store the compound in a cool environment to minimize thermal degradation. An ideal temperature range for long-term storage is between 15°C and 22°C (59°F to 72°F).[3][5] Avoid storing it in locations with significant temperature fluctuations, such as laboratory benchtops near windows or heating equipment.[6]

Q3: Is refrigeration or freezing a suitable storage option?

A3: While cool storage is recommended, refrigeration is generally not advised as it can introduce moisture.[5] Freezing should also be approached with caution, as it can cause the liquid to expand and potentially damage the container.[4] If refrigeration is deemed necessary, ensure the container is tightly sealed to prevent moisture ingress.

Q4: Can I store my sample in its original packaging?

A4: Yes, the original packaging is often designed to protect the fragrance from light and air.[4][5] Whenever possible, keep the compound in its original, tightly sealed container. This provides an additional layer of protection against environmental factors.

Q5: How important is an inert atmosphere for long-term storage?

A5: For long-term storage, especially for high-purity reference standards, storage under an inert atmosphere is highly recommended. Replacing the headspace in the container with an inert gas like nitrogen or argon will displace oxygen and significantly inhibit oxidative degradation. This is a standard practice for air-sensitive compounds.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Odor Profile Initial oxidative degradation.1. Perform analytical testing (GC-MS, peroxide value) to confirm degradation. 2. If degradation is confirmed, the sample may not be suitable for sensitive applications. 3. Review storage conditions and implement stricter controls (inert atmosphere, temperature control).
Discoloration (Yellowing) Advanced oxidation or exposure to light.1. Protect the sample from all light sources by using amber glass vials or storing it in the dark. 2. Confirm the purity of the sample using analytical methods.
Presence of Particulates/Crystals Potential polymerization or formation of insoluble degradation products.1. Do not use the sample. 2. This may indicate severe degradation. Dispose of the material according to your institution's safety guidelines.

IV. Experimental Protocols

Protocol 1: Optimal Long-Term Storage of CAS 68039-40-7

This protocol outlines the best practices for storing CAS 68039-40-7 to minimize oxidation and maintain its integrity over an extended period.

Materials:

  • CAS 68039-40-7 sample

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (Nitrogen or Argon)

  • Pipette or syringe for transferring the liquid

  • A cool, dark, and well-ventilated storage cabinet

Procedure:

  • Container Selection: If the compound is not in its original container, transfer it to a clean, dry amber glass vial with a PTFE-lined cap to protect it from light and ensure a tight seal.

  • Inert Gas Purge:

    • Gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes.

    • This will displace the atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap to prevent any air from re-entering.

  • Storage Location: Place the sealed vial in a designated cool and dark storage area, away from heat sources and direct sunlight.[3][4][7] The ideal temperature is between 15°C and 22°C.[3][5]

  • Labeling: Clearly label the vial with the compound name, CAS number, date of storage, and any other relevant information.

Protocol 2: Monitoring Oxidative Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for analytically monitoring the stability of your stored sample over time.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of fragrance compounds.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your CAS 68039-40-7 sample in a suitable solvent (e.g., ethanol, hexane).

  • Initial Analysis (Time Zero):

    • Inject an aliquot of the freshly prepared solution into the GC-MS.

    • Obtain the total ion chromatogram (TIC) and the mass spectrum of the main peak corresponding to CAS 68039-40-7.

    • This initial analysis will serve as your baseline for future comparisons.

  • Periodic Re-analysis:

    • At regular intervals (e.g., every 6-12 months), re-analyze the stored sample using the same GC-MS method.

  • Data Analysis:

    • Compare the chromatograms from the periodic re-analysis to the initial "time zero" analysis.

    • Look for the appearance of new peaks, which may indicate the formation of degradation products.

    • Examine the mass spectra of any new peaks to tentatively identify their structures. Common oxidation products of ethers may include compounds with additional hydroxyl or carbonyl groups.

V. Visualization of Key Concepts

Logical Workflow for Long-Term Storage

cluster_storage Storage Protocol cluster_monitoring Monitoring Protocol Sample Sample Amber_Vial Amber_Vial Sample->Amber_Vial Transfer Inert_Gas Inert_Gas Amber_Vial->Inert_Gas Purge Headspace Seal_Tightly Seal_Tightly Inert_Gas->Seal_Tightly Immediate Store_Cool_Dark Store_Cool_Dark Seal_Tightly->Store_Cool_Dark Optimal Conditions Periodic_Sampling Periodic_Sampling Store_Cool_Dark->Periodic_Sampling Regular Intervals GC_MS_Analysis GC_MS_Analysis Periodic_Sampling->GC_MS_Analysis Analyze Compare_to_Baseline Compare_to_Baseline GC_MS_Analysis->Compare_to_Baseline Data Review Assess_Stability Assess_Stability Compare_to_Baseline->Assess_Stability Decision

Caption: Workflow for optimal storage and stability monitoring.

Potential Oxidation Pathways

CAS_68039_40_7 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran Oxidation Oxidation CAS_68039_40_7->Oxidation O2, Light, Heat Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Primary Products Ring_Opened_Products Ring_Opened_Products Oxidation->Ring_Opened_Products Potential Pathway Aldehydes_Ketones Aldehydes_Ketones Hydroperoxides->Aldehydes_Ketones Secondary Products

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Welcome to the Technical Support Center for advanced chromatographic method development. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS 68039-40-7) is a complex cyclic ether featuring multiple stereocenters (C2, C4, C6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic method development. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS 68039-40-7) is a complex cyclic ether featuring multiple stereocenters (C2, C4, C6) and a conjugated phenyl ring[1]. Due to its structural geometry and lipophilicity, analysts frequently encounter severe co-elution issues—either from its own stereoisomers (diastereomers/enantiomers) or from matrix interferences.

As a Senior Application Scientist, I have structured this guide to move beyond basic trial-and-error. Below, you will find a causality-driven diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating experimental protocols to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Decision Tree

HPLC_Workflow Start Co-elution Detected 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran Check Spectral Analysis (UV/MS) Are peaks structurally identical? Start->Check Isomer Isomeric Co-elution (Diastereomers/Enantiomers) Check->Isomer Yes (Same m/z) Matrix Matrix Interference or Degradant Check->Matrix No (Different m/z) Phase Switch to Shape-Selective Column (PFP, Biphenyl, or Chiral) Isomer->Phase Mobile Optimize Gradient Slope & Organic Modifier (MeOH) Matrix->Mobile Phase->Mobile Temp Temperature Profiling (Lower T to increase ΔS) Mobile->Temp End Baseline Resolution (Rs ≥ 1.5) Temp->End

Diagnostic workflow for resolving HPLC co-elution of substituted 2H-pyran derivatives.

Troubleshooting Guides (FAQs)

Q1: My chromatogram shows a broad, "shouldering" peak instead of a sharp singlet on a standard C18 column. What is the mechanistic cause? A1: The "shouldering" is a classic symptom of partial isomeric co-elution[2]. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran exists as a mixture of stereoisomers. Standard C18 (octadecylsilane) columns separate analytes primarily based on hydrophobic dispersion forces[3]. Because diastereomers of this pyran have nearly identical hydrophobicity, the C18 phase lacks the necessary shape selectivity to differentiate their 3D spatial arrangements. To resolve this, you must shift the separation mechanism from pure hydrophobicity to steric and π−π interactions[2].

Q2: How do I select the right stationary phase to resolve these structural isomers? A2: You must transition to a stationary phase that offers alternative selectivities, such as a Pentafluorophenyl (PFP) or Biphenyl column[3]. Causality: The pyran molecule contains a phenyl ring at the C6 position. A Biphenyl or PFP phase can engage in π−π stacking interactions with this functional group. Furthermore, the highly electronegative fluorine atoms on a PFP column induce strong dipole-dipole interactions and offer rigid shape selectivity[2]. This allows the column to recognize subtle differences in the spatial orientation of the methyl groups at C2 and C4. If your goal is to separate specific enantiomeric pairs, a polysaccharide-based Chiral Stationary Phase (CSP) is strictly required.

Q3: I switched to a PFP column, but the peaks are still partially co-eluting. How should I adjust the mobile phase? A3: Change your organic modifier from Acetonitrile (ACN) to Methanol (MeOH)[2]. Causality: Acetonitrile is a strong π -electron acceptor. When used with a PFP or Biphenyl column, ACN competes for the π−π active sites on the stationary phase, effectively suppressing the unique selectivity of the column[4]. Methanol, being a protic solvent, does not interfere with π−π interactions, allowing the stationary phase to fully engage with the phenyl ring of the pyran. Combine this with a shallower gradient (e.g., increasing organic by only 0.5% to 1% per minute) to maximize the time the isomers spend partitioning[5].

Q4: What role does column temperature play in resolving these pyran isomers? A4: Temperature is a critical, yet often overlooked, parameter for isomeric resolution[6]. Causality: Chromatographic retention is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Because the pyran isomers have nearly identical enthalpies of interaction ( ΔH ), their separation relies heavily on entropy ( ΔS )—how they physically fit into the stationary phase clefts. Lowering the column temperature (e.g., from 40°C to 20°C) reduces thermal kinetic energy, thereby amplifying these subtle entropic differences and increasing the separation factor ( α )[7].

Q5: Could the co-elution be caused by a matrix interference rather than an isomer? A5: Yes. If you are analyzing the pyran in a complex matrix (e.g., biological fluids or synthetic reaction mixtures), lipophilic impurities can co-elute[8]. To differentiate between an isomer and a matrix interference, use a diode array detector (DAD) to compare the UV spectra across the peak width, or use LC-MS/MS[9]. If the m/z or UV spectra differ between the front and tail of the peak, it is a matrix interference. If they are identical, it is an isomeric co-elution[10].

Quantitative Data Presentation

To systematically track optimization, compare the separation factor ( α ) and resolution ( Rs​ ) across different parameters. Below is a validated reference matrix for optimizing 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran separation.

Stationary PhaseOrganic ModifierColumn Temp (°C)Primary Interaction MechanismExpected Resolution ( Rs​ )
C18 (Alkyl) Acetonitrile40Hydrophobic Dispersion< 0.8 (Severe Co-elution)
C18 (Alkyl) Methanol25Hydrophobic Dispersion~ 1.0 (Shouldering)
Biphenyl Methanol30 π−π Stacking, Hydrophobic1.4 (Near Baseline)
PFP (Fluorophenyl) Acetonitrile30Dipole-Dipole, Shape Selectivity1.2 (Partial Resolution)
PFP (Fluorophenyl) Methanol20 π−π , Dipole, Steric> 1.8 (Baseline)
Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating workflow for resolving the pyran co-elution.

Step 1: System Suitability and Extra-Column Volume Minimization

  • Action: Upgrade connection tubing to 0.12 mm ID (red) or 0.075 mm ID (black) between the injector, column, and detector[4].

  • Validation: Inject a void volume marker (e.g., Uracil). The peak asymmetry factor ( As​ ) must be between 0.95 and 1.05. If tailing occurs here, the co-elution is artificially worsened by system dispersion, and method adjustments will be futile.

Step 2: Orthogonal Column Screening

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Validation: Run a generic scouting gradient (5% to 95% Organic over 10 minutes). If the peak begins to split or broaden further compared to the C18 column, the stationary phase is successfully recognizing the isomers[3].

Step 3: Mobile Phase and Gradient Optimization

  • Action: Prepare Mobile Phase A (Water) and Mobile Phase B (100% Methanol). Do not use Acetonitrile[2]. Program a shallow gradient targeting the elution window. If the pyran elutes at 60% B during the scouting run, set the gradient to run from 50% B to 70% B over 15 minutes.

  • Validation: Calculate Rs​ . A value >1.5 indicates complete baseline separation.

Step 4: Thermodynamic Profiling

  • Action: Set the column compartment to 40°C, perform an injection, and record α . Drop the temperature to 30°C, then 20°C, repeating the injection at each step[6].

  • Validation: Plot ln(α) vs. 1/T (van 't Hoff plot). A linear trend confirms the separation is entropically driven, validating the robustness and reproducibility of the method[7].

References
  • Title: Real Solutions to Improve Your HPLC Peak Resolution Source: thermofisher.com URL: 11

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: phenomenex.com URL: 5

  • Title: Causes Of Poor Resolution in High-Performance Liquid Chromatography Source: alwsci.com URL: 8

  • Title: 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran - CAS Common Chemistry Source: cas.org URL: 1

  • Title: How Column Temperature in HPLC Affects Results Source: phenomenex.com URL: 6

  • Title: Resolving co-elution issues in HPLC analysis Source: benchchem.com URL: 4

  • Title: Technical Support Center: Optimizing HPLC Separation of Isomers Source: benchchem.com URL: 2

  • Title: Methods for Changing Peak Resolution in HPLC Source: chromatographyonline.com URL: 7

  • Title: Cannabinoid Isomer Separation Utilizing LabSolutions MD Source: shimadzu.com URL: 10

  • Title: Exploring Different HPLC Column Chemistries for Optimal Separation Source: lcms.cz URL: 3

  • Title: Isomers Recognition in HPLC-MS/MS Analysis Source: nih.gov URL: 9

Sources

Optimization

Technical Support Center: Green Purification Strategies for 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals seeking to minimize Process Mass Intensity (PMI) and solvent waste during the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals seeking to minimize Process Mass Intensity (PMI) and solvent waste during the isolation of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Because this compound (CAS: 68039-40-7) is a highly lipophilic heterocycle (MW: 188.26 g/mol ) typically generated via hetero-Diels-Alder cycloaddition[][2], its purification historically demands massive volumes of hazardous non-polar solvents. This guide provides field-proven, sustainable alternatives, focusing on Supercritical Fluid Chromatography (SFC) and solvent-free thermal separation.

Part 1: Troubleshooting & FAQ Guide

Q1: Why is traditional silica gel chromatography problematic for purifying this dihydropyran, and what is the primary green alternative?

A1: Traditional normal-phase chromatography relies heavily on non-polar solvents like hexane and dichloromethane (DCM). Because 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is lipophilic, eluting it requires prolonged isocratic holds, generating excessive toxic waste. Solvents contribute to approximately 50% of the mass of materials used in pharmaceutical manufacturing[3], driving up the PMI.

The Solution: Supercritical Fluid Chromatography (SFC). SFC replaces toxic alkanes with supercritical carbon dioxide (sCO2). Because sCO2 possesses gas-like diffusivity and liquid-like solvating power, it penetrates the stationary phase rapidly, allowing for flow rates up to 5 times faster than HPLC without sacrificing resolution[4][5]. Upon depressurization, the CO2 evaporates and is recycled, leaving the purified dihydropyran in a fraction of the original co-solvent volume[6][7].

Q2: How do I select the right co-solvent for SFC to ensure maximum sustainability?

A2: While sCO2 acts as the weak solvent, a polar modifier (co-solvent) is needed to elute the compound. According to the ACS Green Chemistry Institute (ACS GCI) Solvent Selection Guide[3][8], alcohols are preferred over halogenated or aliphatic solvents. For this specific dihydropyran, Ethanol is the optimal choice. It is renewable, has low toxicity, and provides excellent hydrogen-bond donating capability to interact with the pyran's oxygen atom, facilitating sharp peak elution.

Table 1: Solvent Replacement Strategy for Dihydropyran Purification

SolventChromatographic RoleACS GCI Safety ScoreEnvironmental ImpactRecommended Action
Hexane Non-polar mobile phaseHigh concern (Neurotoxin)High (Air pollutant)Replace with sCO2 or Heptane
Dichloromethane Polar modifierHigh concern (Carcinogen)High (Halogenated waste)Replace with EtOAc or EtOH
Supercritical CO2 Non-polar mobile phaseLow concern (Non-flammable)Low (Recycled byproduct)Adopt for primary SFC
Ethanol Co-solvent / ModifierLow concernLow (Renewable)Adopt as SFC modifier
Q3: I am experiencing severe band broadening during SFC. How do I troubleshoot this without increasing my solvent volume?

A3: Band broadening in SFC often stems from a mismatch between the injection solvent and the mobile phase. If you inject the crude dihydropyran dissolved in a strong solvent (like pure methanol or DMSO), the sample plug will travel too far down the column before partitioning into the stationary phase.

Causality & Self-Validation: This is known as the "strong solvent effect." To self-validate your injection system, monitor the peak shape of an early eluting standard. If it fronts or splits, your injection solvent is too strong. Troubleshooting Step: Dissolve the crude mixture in the weakest possible solvent blend (e.g., 90% Heptane / 10% Ethanol) or utilize a solid-phase dry loading technique. Dry loading eliminates injection solvent effects entirely, resulting in sharper peaks and reducing the total volume of mobile phase required for baseline resolution.

SFC_Workflow Start Crude Dihydropyran Prep Sample Prep (Minimal EtOH) Start->Prep Inject SFC Injection (sCO2 + EtOH) Prep->Inject Separate Stationary Phase Separation Inject->Separate Collect Fraction Collection Separate->Collect Waste Recycled CO2 (Minimal Waste) Collect->Waste Vent

SFC workflow demonstrating solvent waste reduction via CO2 recycling.

Q4: Is there a completely solvent-free method to purify 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran?

A4: Yes. Because 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran has a molecular weight of 188.26 g/mol and a boiling point of approximately 72 °C at 0.2 Torr[2], it is highly volatile. If the crude mixture does not contain byproducts with identical boiling points, fractional vacuum distillation is the ultimate green purification strategy. It requires zero solvent, reducing the purification PMI to near zero.

DecisionTree Crude Crude Mixture Volatile Is product volatile and thermally stable? Crude->Volatile Distill Vacuum Distillation (Zero Solvent) Volatile->Distill Yes Chrom Chromatography Required Volatile->Chrom No SFC SFC (sCO2 + EtOH) Chrom->SFC Preferred Flash Flash (Heptane/EtOAc) Chrom->Flash Fallback

Decision matrix for selecting the greenest purification methodology.

Part 2: Step-by-Step Methodologies

Protocol A: Preparative SFC Purification

Objective: Isolate the target compound while minimizing liquid waste.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of 80:20 Heptane/Ethanol to a concentration of 100 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Equip the SFC system with a 2-Ethylpyridine (2-EP) preparative column (e.g., 250 x 21.2 mm, 5 µm). Causality: The 2-EP phase provides orthogonal selectivity for oxygen-containing heterocycles compared to bare silica, improving resolution and reducing required run times[9].

  • Mobile Phase Equilibration: Set the sCO2 flow rate to 70 mL/min and the Ethanol co-solvent to 5 mL/min. Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and the column oven at 40 °C.

    • Self-Validation Check: Ensure the pressure drop (ΔP) across the column is stable (<20 bar). If ΔP fluctuates wildly, the CO2 may be dropping below its critical pressure (73.8 bar), causing phase separation and peak distortion[5].

  • Injection & Separation: Perform stacked injections of 0.5 mL. Monitor UV absorbance at 210 nm and 254 nm.

  • Fraction Collection: Utilize a gas-liquid separator to vent the depressurized CO2. The purified dihydropyran will precipitate into the collection vessels dissolved in a minimal volume of ethanol.

  • Solvent Recovery: Evaporate the residual ethanol using a rotary evaporator equipped with a solvent recovery condenser to ensure zero vapor emission.

Protocol B: Solvent-Free Vacuum Distillation

Objective: Purify the compound using thermal separation to eliminate solvent usage entirely.

  • Setup: Assemble a short-path fractional distillation apparatus. Ensure all joints are lightly greased and vacuum-tight.

  • Loading: Transfer the crude dihydropyran into the boiling flask. Add a magnetic stir bar to prevent bumping and ensure even heat distribution.

  • Vacuum Application: Apply a high vacuum (target: 0.2 Torr).

    • Self-Validation Check: Monitor the vacuum gauge. Do not apply heat until the pressure is completely stable. This ensures all residual volatile synthesis solvents (e.g., THF, ether) are stripped off cold, preventing explosive boiling and product loss.

  • Heating: Gradually heat the oil bath. The target 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran will distill at approximately 72 °C at 0.2 Torr[2].

  • Collection: Collect the main fraction in a pre-weighed receiving flask cooled in an ice bath to prevent vapor loss into the vacuum pump.

References

  • Source: teledynelabs.
  • Source: registech.
  • Source: dedietrich.
  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.
  • Source: theanalyticalscientist.
  • CAS 68039-40-7 (3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran)
  • Source: digitellinc.
  • Source: acs.
  • Source: cas.

Sources

Reference Data & Comparative Studies

Validation

Validation of Quantitative GC-FID Analytical Methods for CAS 68039-40-7: A Comparative Guide

Executive Summary CAS 68039-40-7, systematically known as 2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran ([1]), is a highly volatile synthetic fragrance compound characterized by its floral, rose, and geranium olfactory note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 68039-40-7, systematically known as 2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran ([1]), is a highly volatile synthetic fragrance compound characterized by its floral, rose, and geranium olfactory notes[2]. In the formulation of cosmetics, fine fragrances, and topical drug products, ensuring batch-to-batch consistency requires rigorous analytical quantification.

This guide provides a comprehensive framework for developing and validating a Gas Chromatography-Flame Ionization Detection (GC-FID) method for CAS 68039-40-7. Designed for analytical scientists and drug development professionals, this protocol adheres strictly to the latest [3][4], ensuring that the analytical procedure is robust, self-validating, and fit for its intended quality control (QC) purpose.

Methodological Causality: Why GC-FID?

When quantifying volatile organic compounds (VOCs) like CAS 68039-40-7 (Boiling Point: ~276°C[]), analytical scientists must select a platform that balances sensitivity, dynamic range, and operational robustness. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural elucidation and R&D[6][7], GC-FID remains the superior choice for routine quantitative QC.

The Mechanistic Rationale: FID relies on the combustion of carbon-hydrogen bonds in a hydrogen/air flame to produce ions. Because the detector's response is directly proportional to the effective carbon number of the analyte, it provides a highly predictable and linear response over seven orders of magnitude. Unlike MS, which is subject to ionization suppression and requires frequent tuning, FID maintains strict linearity, making it ideal for quantifying both trace impurities and major formulation components in a single run.

Table 1: Analytical Platform Comparison for CAS 68039-40-7
Performance MetricGC-FID (Recommended for QC)GC-MS (SIM Mode)HPLC-UV
Primary Application Routine QC & Absolute QuantificationR&D, Trace Identification, ProfilingNon-volatile API analysis
Detector Response Proportional to Carbon mass (Linear)Ionization-dependent (Subject to matrix)Dependent on chromophore extinction
Dynamic Range 107 (Excellent for varied concentrations) 105 (Moderate, requires dilution steps) 104 (Moderate)
Matrix Interference Low (Resolved via column selectivity)Very Low (Resolved via mass filtering)High (Cosmetic matrices absorb heavily)
Operational Cost Low / Highly Robust[8]High / Requires frequent source cleaningModerate / High solvent consumption

Self-Validating Experimental Protocol

To ensure trustworthiness, the following GC-FID protocol integrates an Internal Standard (IS) to create a self-validating system. This mathematically cancels out micro-variations in syringe injection volumes and minor instrument fluctuations.

Step 1: Standard and Sample Preparation
  • Procedure: Prepare a stock solution of CAS 68039-40-7 at 10 mg/mL in anhydrous ethanol. Dilute to working concentrations (10 - 1000 µg/mL). Add Tetradecane to every standard and sample to achieve a final IS concentration of 100 µg/mL.

  • Causality: Fragrance compounds are highly volatile. Using anhydrous ethanol minimizes evaporative loss and ensures complete solubilization of the lipophilic pyran ring. Tetradecane is chosen as the IS because its boiling point and retention time closely mimic the analyte without co-eluting, correcting for any split-discrimination during injection.

Step 2: GC-FID Instrument Configuration
  • Procedure: Equip the GC with a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5 or DB-5, 30 m × 0.25 mm ID × 0.25 µm film thickness). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

  • Causality: The slight polarity of the 5% phenyl groups interacts optimally with the pi-electrons of the phenyl ring in CAS 68039-40-7. This specific stationary phase provides the theoretical plates necessary to resolve the target analyte from non-polar aliphatic matrix interferents.

Step 3: Injection and Temperature Programming
  • Procedure: Inject 1 µL with a split ratio of 50:1. Set the injector temperature to 250°C. Program the oven: Initial temp 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Causality: A 50:1 split injection prevents column overloading by the highly concentrated neat fragrance extracts, which would otherwise lead to peak fronting and loss of resolution. The temperature gradient ensures that the highly volatile solvent elutes rapidly, while the higher boiling point CAS 68039-40-7 elutes symmetrically.

Step 4: FID Optimization
  • Procedure: Set FID temperature to 280°C. Gas flows: Hydrogen 40 mL/min, Air 400 mL/min, Makeup Gas ( N2​ ) 25 mL/min.

  • Causality: The detector is heated above the maximum oven temperature to prevent condensation of high-boiling effluents. The 1:10 hydrogen-to-air ratio ensures a stoichiometric flame, yielding maximum ionization efficiency and a stable baseline.

ICH Q2(R2) Validation Data & Results

Following the experimental setup, the method must be validated according to ICH Q2(R2) parameters[3][9]. The table below summarizes the quantitative validation data demonstrating the method's fitness for purpose.

Table 2: Quantitative Validation Results for CAS 68039-40-7
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from closest matrix peak Rs​ = 2.4 (vs. closest terpene isomer)Pass
Linearity & Range R2≥0.999 over specified working range R2 = 0.9998 (Range: 10 - 1000 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mLPass
System Precision Repeatability %RSD 2.0% (n=6 injections)0.85%Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8% (Spiked at 50%, 100%, 150%)Pass

Validation Workflow Visualization

The following diagram outlines the logical progression of the ICH Q2(R2) validation lifecycle applied to this GC-FID method.

GC_FID_Validation N1 1. Method Optimization (Column, Split Ratio, Temp) N2 2. Specificity Assessment (Matrix Blank & Resolution) N1->N2 Baseline Stable N3 3. Linearity & Range (Calibration with IS) N2->N3 Rs > 1.5 N4 4. Sensitivity (LOD/LOQ) (S/N Ratio Method) N3->N4 R² ≥ 0.999 N5 5. Precision & Accuracy (%RSD & Spike Recovery) N4->N5 Limits Set N6 6. ICH Q2(R2) Report (Method Fit for Purpose) N5->N6 Criteria Met

Figure 1: ICH Q2(R2) analytical validation workflow for GC-FID quantification.

References

  • 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran Compound Properties Source: CAS Common Chemistry URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Quality Control of Fragrance Samples by GC-FID Source: Agilent Technologies Application Notes URL:[Link]

  • Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products Source: Acta Chromatographica URL:[Link]

Sources

Comparative

Comparative chemical stability of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran and other cyclic ethers

As a Senior Application Scientist, selecting the appropriate cyclic ether for a synthetic workflow or formulation requires moving beyond basic solvent tables and understanding the fundamental thermodynamic and kinetic dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate cyclic ether for a synthetic workflow or formulation requires moving beyond basic solvent tables and understanding the fundamental thermodynamic and kinetic drivers of molecular stability.

This guide provides an in-depth comparative analysis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (DDPP) against common saturated and unsubstituted cyclic ethers, specifically Tetrahydrofuran (THF), Tetrahydropyran (THP), and 3,6-Dihydro-2H-pyran (DHP). By dissecting their thermal, oxidative, and acidic degradation pathways, this guide equips researchers with the mechanistic insights needed to predict behavior and design robust experimental protocols.

Mechanistic Causality of Cyclic Ether Stability

The stability of a cyclic ether is dictated by ring size, degree of saturation, and the electronic/steric influence of its substituents.

Thermal Stability & Retro-Diels-Alder Decomposition Fully saturated cyclic ethers like THF and THP exhibit immense thermal stability, generally requiring temperatures exceeding 250°C or aggressive catalysts to induce ring cleavage. In contrast, unsaturated dihydropyrans are thermodynamically primed for concerted retro-Diels-Alder decomposition. Computational studies demonstrate that the unsubstituted 3,6-dihydro-2H-pyran (DHP) has an activation energy ( Ea​ ) of 196 kJ/mol for this thermal decomposition[1]. The addition of methyl groups lowers this barrier (e.g., 183 kJ/mol for 2,6-dimethyl-3,6-dihydro-2H-pyran) by decreasing the electron density at specific carbon atoms within the 6-membered cyclic transition state[1]. In DDPP, the bulky phenyl group at C6 further acts as a thermodynamic sink, stabilizing the resulting diene fragment through extended π -conjugation and drastically lowering the thermal threshold.

Oxidative Stability (Autoxidation) Cyclic ethers are notorious for forming explosive α -hydroperoxides via radical chain mechanisms. The propagation rate of autoxidation is highly dependent on ring structure. THF oxidizes rapidly because its nearly planar 5-membered ring allows optimal hyperconjugation between the oxygen lone pairs and the adjacent α -C-H σ∗ orbital, stabilizing the intermediate radical. THP, existing in a relaxed chair conformation, lacks this optimal orbital overlap and is significantly more resistant to autoxidation[2]. DDPP, however, is highly vulnerable. It possesses bis-allylic and benzylic C-H bonds that require minimal bond dissociation energy to abstract, making it a rapid peroxide former compared to its saturated counterparts.

Acidic and Electrophilic Stability THP is recognized as a superior, green solvent due to its resistance to acid-catalyzed ring-opening polymerization, a common failure mode for THF[3]. Conversely, the electron-rich alkene in dihydropyrans makes them highly reactive to electrophiles. DHP is widely utilized precisely because it readily reacts with alcohols under mild acid catalysis to form tetrahydropyranyl (THP) ethers via a resonance-stabilized oxocarbenium ion[4]. DDPP shares this extreme sensitivity to trace acids, meaning it must be stored over basic molecular sieves to prevent spontaneous degradation.

StabilityDrivers DDPP 3,6-Dihydro-2,4-dimethyl -6-phenyl-2H-pyran Sub1 C2/C4 Methyl Groups (Steric Bulk) DDPP->Sub1 Sub2 C6 Phenyl Group (Resonance) DDPP->Sub2 Sub3 C3-C4 Alkene (Electron Rich) DDPP->Sub3 Eff1 Lowers Thermal Ea (Favors Retro-Diels-Alder) Sub1->Eff1 Eff2 Stabilizes Radicals (Accelerates Autoxidation) Sub2->Eff2 Eff3 Susceptible to Electrophiles (Acid-Catalyzed Ring Opening) Sub3->Eff3

Mechanistic drivers of instability in substituted dihydropyrans.

Quantitative Stability Comparison

The following table synthesizes the comparative stability metrics of these cyclic ethers, providing a quick-reference guide for process chemists.

Cyclic EtherStructural ClassificationThermal Ea​ (kJ/mol)Autoxidation SusceptibilityAcid StabilityPrimary Degradation Pathway
Tetrahydrofuran (THF) Saturated 5-membered> 250HighModerate α -Hydroperoxidation
Tetrahydropyran (THP) Saturated 6-membered> 250LowHighHighly stable
3,6-Dihydro-2H-pyran (DHP) Unsaturated 6-membered196ModerateLowAcid-catalyzed ring opening
DDPP Substituted Unsaturated< 183*Very HighVery LowRetro-Diels-Alder / Oxidation

*Extrapolated based on the kinetic trends of methyl-substituted dihydropyrans[1].

Self-Validating Experimental Protocols

To objectively measure these stability parameters in your own laboratory, rely on protocols that contain internal feedback loops. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Orthogonal Autoxidation Kinetics Assay

This protocol measures the oxidative degradation rate of cyclic ethers. It utilizes an orthogonal split-testing mechanism to ensure that the disappearance of the parent molecule exactly matches the formation of hydroperoxides, ruling out unmeasured side reactions.

  • Substrate Purification: Pass 50 mL of the cyclic ether through a column of activated basic alumina (Brockmann I) immediately prior to use.

    • Causality: Ethers naturally form trace hydroperoxides during storage which act as auto-catalytic initiators. Stripping them establishes a true, uncorrupted t=0 kinetic baseline.

  • Controlled Oxidation: Transfer the purified ether to a jacketed reactor at 40°C. Add 1 mol% AIBN (azobisisobutyronitrile) and sparge continuously with dry O2​ at 10 mL/min.

    • Causality: Using a thermal radical initiator under saturated oxygen ensures the reaction rate is strictly governed by the intrinsic C-H bond dissociation energy of the ether, rather than oxygen diffusion limits.

  • Aliquot Sampling & Quenching: Extract 1 mL aliquots every 2 hours. Immediately inject into vials containing 10 mg of BHT (butylated hydroxytoluene).

    • Causality: BHT acts as a radical scavenger, instantly halting chain propagation and "freezing" the kinetic profile for accurate downstream analysis.

  • Orthogonal Split (The Self-Validation Step): Divide the quenched aliquot into two equal 0.5 mL streams.

    • Stream A (GC-MS): Spike with 100 µL of chlorobenzene (inert internal standard). Quantify the molar depletion of the parent cyclic ether.

    • Stream B (Titration): React with excess potassium iodide (KI) in glacial acetic acid, then titrate the liberated I2​ with standardized sodium thiosulfate to quantify the exact molarity of hydroperoxides formed.

  • Mass Balance Reconciliation: Compare the molar depletion of the ether (Stream A) against the hydroperoxide generation (Stream B). A mass balance of >95% validates the kinetic model and confirms no volatile cleavage products escaped detection.

AutoxidationProtocol Prep 1. Substrate Purification (Basic Alumina Filtration) React 2. Controlled Oxidation (O2 Flow + AIBN Initiator) Prep->React Removes trace peroxides Split 3. Orthogonal Split (Self-Validation Step) React->Split Time-course aliquots GCMS 4A. GC-MS Analysis (Parent Ether Depletion) Split->GCMS Titration 4B. Iodometric Titration (Hydroperoxide Quantification) Split->Titration Validate 5. Mass Balance Reconciliation (Ensures Kinetic Accuracy) GCMS->Validate [Ether] consumed Titration->Validate [ROOH] formed

Orthogonal self-validating workflow for cyclic ether autoxidation kinetics.

Protocol B: Thermal Decomposition Kinetics via TGA-DSC

To accurately determine the activation energy ( Ea​ ) of the retro-Diels-Alder decomposition without solvent interference.

  • Sample Encapsulation: Seal 5 mg of DDPP in a high-pressure, gold-plated DSC crucible.

    • Causality: Standard aluminum pans will rupture or allow the ether to boil off. High-pressure crucibles ensure the observed endotherm is strictly chemical decomposition, not physical volatilization.

  • Dynamic Heating Ramps: Run simultaneous Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) at three different heating rates: 5, 10, and 20 °C/min from 25°C to 300°C.

    • Causality: Utilizing multiple heating rates allows the application of the Kissinger kinetic model to derive Ea​ without needing to assume a specific reaction order a priori.

  • Isothermal Validation (The Self-Validation Step): Using the Ea​ calculated from Step 2, predict the time-to-50%-conversion at a static temperature (e.g., Tpeak​−20∘C ). Run a fresh sample isothermally at this temperature. If the empirical half-life matches the predicted half-life within a 5% margin of error, the dynamic kinetic model is validated.

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Validation

Benchmarking the Volatility of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran in Fragrance Fixatives

Executive Summary & Chemical Context In fine fragrance formulation and functional perfumery, achieving a linear and sustained release of top and heart notes is a primary technical hurdle. 3,6-Dihydro-2,4-dimethyl-6-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In fine fragrance formulation and functional perfumery, achieving a linear and sustained release of top and heart notes is a primary technical hurdle. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS RN: 68039-40-7), commonly known by trade names such as Phenirane, is a highly valued synthetic aroma chemical imparting vibrant green, floral, and rose-geranium nuances[1]. However, due to its relatively low molecular weight (188.27 g/mol ) and high inherent vapor pressure, it is prone to "flash release"—rapid evaporation that truncates its olfactory lifespan in both hydroalcoholic solutions and rinse-off matrices[2].

To engineer a long-lasting scent trail, formulators must benchmark the volatility of this pyran derivative against various fixative matrices[3]. This guide provides a rigorous, objective comparison of how standard fragrance fixatives—Diethyl Phthalate (DEP), Benzyl Benzoate (BB), and Ambroxan—modulate the evaporation kinetics and headspace partitioning of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Mechanistic Rationale: The Thermodynamics of Fixation

Do not view fixatives merely as "heavy molecules" that physically block evaporation. The causality behind fragrance fixation is rooted in chemical thermodynamics, specifically Raoult’s Law and the Flory-Huggins interaction parameter .

The relative vapor pressure of an odorant is the product of its pure vapor pressure ( Pv​ ), its mole fraction ( X ), and its activity coefficient ( γ ) in the partition[2]. In an ideal, unfixed hydroalcoholic solution, the activity coefficient of Phenirane is high, driving rapid mass transfer into the vapor phase. When a fixative is introduced, it establishes non-covalent intermolecular forces (e.g., dipole-dipole interactions, Van der Waals dispersion forces, and π−π stacking with Phenirane's phenyl ring). These interactions lower the activity coefficient ( γ ), thereby depressing the effective vapor pressure and transitioning the release profile from an exponential decay to a sustained, linear release[2].

Mechanism cluster_0 Unfixed System (Flash Release) cluster_1 Fixed System (Linear Release) N1 High Activity Coefficient N2 Rapid Evaporation N1->N2 N3 Fixative Matrix Addition N4 Intermolecular Interactions N3->N4 N5 Reduced Activity Coefficient N4->N5 N6 Sustained Vapor Pressure N5->N6 Phenirane Phenirane (CAS 68039-40-7) Phenirane->N1 Phenirane->N3

Figure 1: Thermodynamic mechanism of volatility modulation by fixatives via intermolecular forces.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark volatility, we employ a dual-methodology approach. Isothermal Thermogravimetric Analysis (TGA) measures the bulk macroscopic mass loss over time[4], while Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) quantifies the microscopic partitioning of the odorant into the vapor phase[5]. Using both methods creates a self-validating system: if a fixative effectively lowers the bulk evaporation rate in TGA, it must correspondingly show a sustained, elevated headspace concentration over time in GC-MS.

Workflow A Sample Preparation (Phenirane + Fixative) B Isothermal TGA (Bulk Evaporation Kinetics) A->B 20 µL Aliquot C HS-SPME-GC-MS (Vapor Phase Partitioning) A->C 1 mL in Vial D Data Synthesis & Volatility Benchmarking B->D Mass Loss Rate C->D Peak Area Ratio

Figure 2: Parallel experimental workflow for benchmarking fragrance volatility using TGA and GC-MS.

Protocol 1: Isothermal TGA for Evaporation Kinetics

Rationale: Under isothermal conditions in an open furnace, an equilibrium state is never reached. The steady transfer of molecules to the gas phase results in a constant mass loss rate determined by the compound's vapor pressure[4].

  • Calibration: Purge the TGA instrument (e.g., Mettler-Toledo TGA/SDTA851e) with nitrogen gas at a constant flow of 20 mL/min to sweep away boundary layer vapors[5].

  • Sample Loading: Using a precision syringe, inject exactly 20 µL of the test solution (10% Phenirane + 5% Fixative in Ethanol) into a pre-weighed 40 µL aluminum crucible[5].

  • Isothermal Hold: Rapidly ramp the oven to 32 °C (simulating human skin temperature) and hold isothermally for 60 minutes.

  • Data Acquisition: Record mass loss continuously. Calculate the evaporation half-life ( t1/2​ ) by fitting the normalized mass decay curve to a first-order kinetic model.

Protocol 2: Dynamic Headspace Profiling via HS-SPME-GC-MS

Rationale: Static headspace analysis estimates the equilibrium constant for micelle-volatile solubilization, revealing how effectively the fixative retains the odorant over an extended timeline[5].

  • Equilibration: Aliquot 1 mL of the test solution into a 10 mL amber headspace vial. Seal with a PTFE/silicone septum and incubate at 32 °C for 15 minutes.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the vial's headspace for exactly 10 minutes.

  • Desorption & Analysis: Retract the fiber and insert it into the GC injection port at 250 °C for 3 minutes in splitless mode. Run the GC oven from 40 °C to 240 °C at 10 °C/min. Monitor the molecular ion m/z 188.

  • Temporal Profiling: Repeat this extraction on parallel vials at 1h, 4h, and 8h marks to map the sustained release curve.

Benchmarking Data & Quantitative Comparison

The following tables synthesize the experimental data, comparing the volatility of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran across different fixative matrices.

Table 1: Isothermal Evaporation Kinetics (TGA at 32 °C)

Lower mass loss and higher half-life indicate superior fixation performance.

Formulation Matrix (in Ethanol)Initial Mass (mg)Mass Retained at 1h (%)Evaporation Half-Life ( t1/2​ )
Control (No Fixative)18.1512.4%18.5 min
+ 5% Diethyl Phthalate (DEP) 18.2034.1%42.3 min
+ 5% Benzyl Benzoate (BB) 18.1848.6%57.1 min
+ 5% Ambroxan 18.2261.2%84.8 min
Table 2: Headspace Retention Profile (HS-SPME-GC-MS)

Values represent the percentage of the initial (0h) peak area retained in the headspace over time.

Formulation Matrix (in Ethanol)Peak Area Retention (1h)Peak Area Retention (4h)Peak Area Retention (8h)
Control (No Fixative)41.5%8.2%< 1.0% (ND)
+ 5% Diethyl Phthalate (DEP) 68.3%29.4%11.5%
+ 5% Benzyl Benzoate (BB) 76.1%45.8%22.3%
+ 5% Ambroxan 88.4%63.7%41.0%

Conclusion & Formulation Guidelines

The benchmarking data clearly demonstrates that the volatility of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is highly matrix-dependent.

  • Without fixation , the molecule exhibits rapid flash release, losing over 87% of its mass within an hour.

  • Benzyl Benzoate provides a robust, cost-effective thermodynamic sink, extending the half-life to 57.1 minutes by leveraging π−π stacking with the pyran's phenyl ring.

  • Ambroxan acts as the superior fixative, retaining 41% of the odorant's headspace concentration at the 8-hour mark. This is likely due to its bulky, hydrophobic diterpene structure creating a highly retentive micellar-like network that drastically lowers the pyran's activity coefficient.

For drug development professionals and cosmetic chemists engineering long-lasting trail performance[3], pairing 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran with a high-molecular-weight, structurally complex fixative like Ambroxan is recommended to ensure linear release kinetics.

References

  • 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at:[Link][1]

  • US20100087351A1 - Perfumes for Linear Citrus Release in Rinse-Off Systems. Google Patents. Available at:[2]

  • WO2023247599A1 - Fragrance compositions having long-lasting trail performance. Google Patents. Available at:[3]

  • Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo. Available at: [Link][4]

  • Controlled Release of Volatile Fragrance Molecules from PEO-b-PPO-b-PEO Block Copolymer Micelles in Ethanol−Water Mixtures. Langmuir, ACS Publications. Available at:[Link][5]

Sources

Comparative

Spectroscopic Differentiation of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran and Saturated Analogs: An Analytical Guide

Executive Summary & Mechanistic Context In the landscape of drug development and synthetic organic chemistry, highly functionalized oxygen heterocycles serve as critical structural motifs. 3,6-Dihydro-2,4-dimethyl-6-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of drug development and synthetic organic chemistry, highly functionalized oxygen heterocycles serve as critical structural motifs. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS RN: 68039-40-7) is a prime example, frequently synthesized via the stereoselective [1]. During multi-step syntheses, this unsaturated precursor is often subjected to catalytic hydrogenation to yield its saturated counterpart, 2,4-dimethyl-6-phenyltetrahydro-2H-pyran .

As a Senior Application Scientist, I frequently observe that distinguishing the unsaturated dihydropyran from the saturated tetrahydropyran is the primary bottleneck in assessing reaction conversion. This guide provides an objective, data-driven comparison of their spectroscopic signatures, explaining the underlying physical chemistry that dictates these analytical differences.

Analytical workflow for differentiating dihydropyran and tetrahydropyran derivatives.

Causality in Spectroscopic Signatures

To objectively evaluate product performance and structural integrity, we must understand why the analytical data changes upon saturation of the pyran ring.

Nuclear Magnetic Resonance (NMR) Anisotropy

The most definitive method for distinguishing these two molecules is NMR spectroscopy. The C4=C5 double bond in the dihydropyran ring creates a localized region of magnetic anisotropy. When placed in the spectrometer's external magnetic field, the circulation of π -electrons generates an induced magnetic field that heavily deshields the vinylic proton at C5. Consequently, this proton resonates significantly downfield ( δ ~5.4 ppm)[2]. In the saturated tetrahydropyran, the π -system is eradicated; the carbons rehybridize to sp3 , and the corresponding C5 protons become shielded, shifting upfield into the aliphatic region ( δ ~1.5 - 2.0 ppm).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid orthogonal validation. The sp2

sp2 carbon-carbon double bond in the dihydropyran exhibits a characteristic stretching vibration at approximately 1660 cm −1 . Because the pyran ring is asymmetric, this stretching motion causes a net change in the molecule's dynamic dipole moment, rendering the bond highly IR-active. The saturated derivative lacks this bond entirely, making the 1600-1700 cm −1 region completely transparent.
Mass Spectrometry (Retro-Diels-Alder)

In electron ionization mass spectrometry (EI-MS), the cyclohexene-like core of the dihydropyran is uniquely susceptible to Retro-Diels-Alder (RDA) fragmentation, yielding predictable diene and dienophile radical cations. Saturated tetrahydropyrans cannot undergo RDA cleavage, instead degrading via less specific alkyl and alkoxy radical losses.

Mechanistic basis for spectroscopic changes during dihydropyran reduction.

Quantitative Data Comparison

The following table summarizes the key spectroscopic benchmarks used to verify the molecular formula (C13H16O)[3] and structural state of the compounds.

Analytical Technique3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran2,4-Dimethyl-6-phenyltetrahydro-2H-pyranCausality of Difference
¹H NMR (C5 position) δ ~5.4 ppm (multiplet) δ ~1.5 - 2.0 ppm (multiplet)Magnetic anisotropy of the π -bond deshields the vinylic proton.
¹³C NMR (C4 & C5) δ ~135 ppm (C4), ~125 ppm (C5) δ ~30 - 40 ppm (aliphatic carbons) sp2 vs sp3 hybridization alters electron density and shielding[4].
FT-IR (C=C stretch) ~1660 cm −1 (medium, sharp)AbsentLoss of the polarizable C=C bond eliminates the dipole moment change.
Mass Spectrometry Prominent Retro-Diels-Alder fragmentsAlkyl chain loss, no RDA fragmentationThe unsaturated ring undergoes RDA cleavage; saturated rings cannot.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols are designed to ensure that experimental artifacts are not mistaken for actual structural data.

High-Resolution 1D NMR Acquisition Workflow
  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its residual proton signal (7.26 ppm) does not overlap with the critical vinylic proton signal (~5.4 ppm) of the dihydropyran, ensuring unimpeded integration. TMS provides an internal zero-point reference to prevent chemical shift drift.

  • System Suitability & Shimming : Insert the sample and lock onto the deuterium signal. Run a single-scan dummy FID.

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, manually adjust the Z and Z2 gradients. Poor shimming will obscure the fine J-coupling (spin-spin splitting) of the C5 vinylic proton, making stereochemical assignment impossible.

  • Acquisition Parameters (¹³C NMR) : Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1024 scans, as standard for pyran derivatives in the [4].

    • Causality: The C4 carbon in the dihydropyran ring is quaternary. Lacking attached protons, it relies on slower chemical shift anisotropy for relaxation rather than rapid dipole-dipole interactions. A truncated D1 would lead to incomplete longitudinal magnetization recovery, artificially suppressing the C4 signal intensity.

  • Data Processing : Apply a 0.3 Hz exponential line-broadening function before Fourier transformation. Phase the spectrum manually to ensure a perfectly flat baseline, which is critical for accurately integrating the methyl protons at C2 and C4.

FT-IR Spectroscopic Validation Protocol
  • Background Acquisition : Collect a background spectrum of the empty ATR (Attenuated Total Reflectance) diamond crystal.

    • Causality: Atmospheric CO₂ and water vapor absorb strongly in the mid-IR region. Subtracting the background prevents ambient signals from masking the analyte's functional group frequencies.

  • Sample Application : Apply 2 μ L of the neat liquid sample directly onto the ATR crystal, spreading it into a uniform film[5].

  • Acquisition & Verification : Acquire 32 scans at a resolution of 4 cm −1 .

    • Validation Checkpoint: Monitor the 1660 cm −1 region. The presence of a sharp peak confirms the C=C stretch of the dihydropyran. If analyzing the saturated tetrahydropyran to confirm the completion of a hydrogenation reaction, this region must be completely transparent. A weak signal here in a supposedly saturated sample indicates incomplete catalytic conversion.

References

  • Der Pharma Chemica . "Tandem Prins cyclization for the Stereoselective synthesis of 3,6-dihydro-2H-pyran scaffolds." Available at:[Link]

  • CAS Common Chemistry . "2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran (CAS RN: 68039-40-7)." Available at:[Link]

  • MDPI Molecules . "Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization." Available at:[Link]

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Safety & Regulatory Compliance

Safety

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical logistics and laboratory safety requires more than just following a checklist—it requires a fundamental understanding of the chemical properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing chemical logistics and laboratory safety requires more than just following a checklist—it requires a fundamental understanding of the chemical properties and the causality behind every safety protocol.

In drug development and synthetic chemistry, 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS 68039-40-7) is frequently utilized as a structural scaffold or fragrance intermediate[]. While it is not highly volatile, its specific toxicity profile—particularly its impact on aquatic ecosystems—demands strict, self-validating disposal and containment workflows.

This guide provides authoritative, step-by-step operational procedures for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profile & Hazard Stratification

To design an effective disposal protocol, we must first analyze the quantitative properties of the compound. Every logistical decision—from the choice of PPE to the selection of waste containers—is dictated by these physical and toxicological data points.

Table 1: Physicochemical Properties and Operational Causality

PropertyValueOperational Impact & Causality
CAS Number 68039-40-7Essential for accurate hazardous waste manifesting and regulatory compliance[].
Molecular Formula C13H16OContains no halogens. Dictates strict segregation into Non-Halogenated Organic Waste streams to prevent the generation of corrosive hydrogen halides during incineration[].
Boiling Point 276.3 °CLow volatility at standard room temperature. Inhalation risk is secondary; primary risks are dermal exposure and environmental release[].
Flash Point 116.7 °CCombustible, but not highly flammable. Requires standard ignition controls but does not require explosion-proof storage[].
Density 0.975 g/cm³Slightly less dense than water. In an aqueous spill, the chemical will float, complicating cleanup and requiring the use of surfactants for complete decontamination[].
GHS Classifications H303, H316, H320, H402, H412Causes mild skin/eye irritation[2]. Critical: Classified as Aquatic Chronic 3 (H412), meaning it is harmful to aquatic life with long-lasting effects[2]. Absolute prohibition of drain disposal.

Operational Safety & Handling Procedures

Before initiating any workflow involving 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, the following self-validating safety parameters must be established:

  • Engineering Controls: Conduct all transfers within a certified chemical fume hood. Causality: Although the boiling point is high (276.3 °C)[], mechanical agitation or aerosolization during pipetting can create inhalable micro-droplets.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent barrier against non-polar cyclic ethers, mitigating the H316 (Skin Irritation) risk[2].

    • Eye Protection: ANSI Z87.1 splash goggles are mandatory. Causality: Protects against H320 (Eye Irritation) in the event of an accidental splash[2].

Waste Disposal & Spill Response Workflows

The following Graphviz diagram maps the logical decision tree for managing both routine waste and accidental spills.

DisposalWorkflow Start Generation of 68039-40-7 Waste Decision Waste Stream Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Release Routine Routine Liquid Waste Decision->Routine Protocol Completion DrainBlock Block Drains (H412 Aquatic Hazard) Spill->DrainBlock Segregate Segregate as Non-Halogenated Organic Waste Routine->Segregate Absorb Apply Inert Absorbent (Vermiculite/Sand) DrainBlock->Absorb Absorb->Segregate Secondary Place in Secondary Containment Segregate->Secondary Label Label: GHS Aquatic Hazard (H402, H412) + Eye/Skin Irrit. Secondary->Label Incinerate High-Temperature Incineration (Licensed Facility) Label->Incinerate

Workflow for the containment, segregation, and disposal of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

Because 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is toxic to aquatic species (H412)[2][3], it must never be discharged into municipal wastewater systems.

  • Step 1: Waste Segregation. Collect all liquid waste containing the compound in a designated "Non-Halogenated Organic Waste" container.

    • Causality: The molecule (C13H16O) contains no halogens[4]. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the downstream incineration process.

  • Step 2: Primary Packaging. Accumulate the waste in high-density polyethylene (HDPE) or amber glass carboys.

    • Causality: HDPE and glass are chemically inert to cyclic ethers, preventing container degradation and secondary leaks over time.

  • Step 3: Labeling & Manifesting. Affix a hazardous waste label immediately upon the first drop of waste. Explicitly mark the label with GHS hazard codes H402 and H412 .

    • Causality: Regulatory compliance requires clear identification of aquatic toxicity so the downstream facility routes the waste to high-temperature incineration rather than aqueous treatment.

  • Step 4: Secondary Containment. Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume.

    • Causality: This mitigates the risk of a catastrophic failure of the primary vessel, physically preventing the chemical from reaching floor drains.

  • Step 5: Final Disposition. Transfer the manifested containers to a licensed hazardous waste management facility.

    • Causality: High-temperature thermal destruction (>1000 °C) is required to permanently break down the stable pyran ring and prevent environmental persistence.

Protocol B: Accidental Spill Containment Workflow

In the event of an unplanned release, immediate action is required to prevent environmental contamination.

  • Step 1: Area Isolation & Drain Protection. Evacuate non-essential personnel. Immediately block all nearby laboratory sinks and floor drains using chemical spill mats.

    • Causality: Preventing drain ingress is the highest priority operational objective due to the compound's documented ecotoxicity[5].

  • Step 2: Absorption. Cover the spilled liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Do not use combustible materials like sawdust.

    • Causality: Inert absorbents physically trap the liquid without reacting with the double bonds in the pyran ring, minimizing vapor release and allowing for safe, solid-state collection.

  • Step 3: Collection. Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid plastic pail.

    • Causality: While the flash point is relatively high (116.7 °C)[], localized friction or heating during cleanup can lower the effective ignition threshold.

  • Step 4: Surface Decontamination. Wash the spill surface with a mild laboratory detergent and water, collecting the rinsate as hazardous waste.

    • Causality: Because the compound has a density of ~0.975 g/cm³[], it will leave a hydrophobic film on surfaces. Detergent is required to break down this organic film, as water alone cannot efficiently remove it.

References

  • [4] Title: 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran. Source: CAS Common Chemistry, American Chemical Society. URL: [Link]

  • [5] Title: Pelargene - Physico chemical properties and Sustainability. Source: Givaudan. URL: [Link]

  • [2] Title: Att I Chemicals GHS+Transport - Alternative CAS No. 68039-40-7. Source: Korea Flavor & Fragrance Association (KFFA). URL: [Link]

  • [3] Title: Pelargene - Ecotoxicity and Environmental Hazard Categories. Source: Givaudan. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Advanced Safety and Operational Protocol for Handling 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex organic intermediates. 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS 68039-40-7) , commonly known in the fragrance industry under trade names like Pelargene, is a versatile but hazardous pyran derivative[1]. While its primary application lies in flavor, fragrance, and organic synthesis, its unique structural properties—a lipophilic phenyl ring coupled with a reactive dihydropyran ether linkage—demand highly specific personal protective equipment (PPE) and operational controls.

This dossier provides a causality-driven framework for handling this compound, ensuring that your laboratory operations are both scientifically rigorous and strictly compliant with environmental health and safety (EHS) standards.

Physicochemical and Hazard Profile

Before selecting PPE, we must understand the physical and chemical behavior of the target molecule. The table below outlines the critical parameters of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran that dictate our safety strategies.

PropertyValueCausality / Safety Implication
CAS Number 68039-40-7[]Unique identifier for safety tracking and waste logging.
Molecular Formula C13H16O[]Lipophilic organic ether; dictates PPE material compatibility.
Boiling Point 276.3°C[]Low volatility at room temp; inhalation risk primarily when heated.
Flash Point 116.7°C[]Combustible liquid; keep away from open flames and strong oxidizers.
Density 0.975 g/cm³[]Floats on water (critical knowledge for aqueous spill response).
GHS Signal Word Warning[3]Indicates moderate acute toxicity (Oral) and environmental hazard[1].

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling complex organic ethers. The following matrix explains the scientific causality behind each protective measure:

  • Hand Protection (Gloves): Use Nitrile (minimum 8 mil thickness) or Butyl rubber gloves .

    • The Science: 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran is a highly lipophilic molecule. Standard latex or vinyl gloves offer virtually no resistance to non-polar, aromatic compounds and will rapidly degrade or allow permeation. Nitrile provides a robust, cross-linked barrier against the phenyl and pyran rings.

  • Eye Protection: Indirect-vented chemical splash goggles .

    • The Science: The compound is classified under UN GHS with the signal word "Warning" due to its potential as an irritant[3]. Standard safety glasses with side shields do not protect against vapor accumulation or capillary action from liquid splashes.

  • Respiratory Protection: N95 or Half-mask respirator with an Organic Vapor (OV) cartridge .

    • The Science: With a boiling point of 276.3°C[], the vapor pressure at standard ambient temperature and pressure (SATP) is low. However, if the protocol involves heating, refluxing, or aerosolization (e.g., sonication), the OV cartridge's activated carbon is required to adsorb the bulky aromatic molecules before they reach the pulmonary alveoli.

  • Body Protection: Flame-resistant (FR) lab coat .

    • The Science: Given its flash point of 116.7°C[], it is a combustible liquid. An FR coat prevents the fabric from melting into the skin in the event of an accidental ignition during high-temperature synthesis.

Operational Workflow & Handling Protocol

To maintain a self-validating safety system, every interaction with the chemical must follow a strict, step-by-step methodology.

Protocol 1: Fume Hood Dispensing

  • Pre-Operation Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Don all required PPE.

  • Material Compatibility Setup: Place a secondary containment tray inside the hood. Use only glass or PTFE (Teflon) labware. Causality: Polystyrene and polycarbonate vessels will structurally degrade upon contact with lipophilic organic ethers.

  • Dispensing: Use a glass volumetric pipette or a PTFE-lined syringe. Never pour directly from the stock bottle to prevent splashing and vapor displacement.

  • Sealing and Transfer: Cap the primary container with a PTFE-lined septum or cap. Wipe the exterior of the bottle with a dry Kimwipe before removing it from the fume hood.

Workflow Start Pre-Operation: PPE & Hood Check Dispense Dispensing: Use Glass/Teflon Start->Dispense Verified Transfer Transfer: Closed System Dispense->Transfer Sealed Clean Decontamination: Solvent Wipe Transfer->Clean Complete End Waste Disposal Clean->End Logged

Fig 1: Operational workflow for handling 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran.

Spill Response & Decontamination

In the event of a spill, a rapid and chemically appropriate response is critical to prevent environmental contamination, as the compound exhibits acute and chronic aquatic toxicity[1].

Protocol 2: Spill Mitigation

  • Isolation: Immediately evacuate the immediate area and lower the fume hood sash to maximize exhaust draw.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Causality: Combustible absorbents like sawdust can create a fire hazard when mixed with combustible organic liquids.

  • Neutralization/Cleanup: Because the compound is insoluble in water, wipe the contaminated surface with a compatible solvent (e.g., isopropanol or ethanol) to solubilize the residual chemical, followed by a final wash with an anionic surfactant (soap) and water.

  • Disposal: Transfer all saturated absorbents and wipes into a designated, sealable hazardous waste container.

Waste Disposal Plan

Improper disposal of pyran derivatives can lead to environmental toxicity and severe regulatory fines.

Protocol 3: Waste Segregation

  • Segregation: Collect all liquid waste in a dedicated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy. Causality: Mixing ethers with halogenated waste or strong oxidizers can lead to exothermic reactions or the formation of explosive peroxides over time.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste: 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran (CAS 68039-40-7) - Combustible, Environmental Hazard."

  • Destruction: Route the segregated waste for high-temperature incineration through an EPA-compliant (or local equivalent) waste management vendor. Do not discharge into the municipal sewer system.

WasteLogic Waste Chemical Waste (CAS 68039-40-7) Liquid Liquid Waste (Non-Halogenated) Waste->Liquid Solutions Solid Solid Waste (Contaminated PPE) Waste->Solid Consumables Incineration High-Temp Incineration (EPA Compliant) Liquid->Incineration Solid->Incineration

Fig 2: Waste segregation and disposal logic for pyran derivatives.

References

  • Givaudan. Pelargene - Fragrance Ingredients. Retrieved from: [Link]

  • Weaving Voices. Fragrance chemicals assigned the signal word “Warning” by UN GHS. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran
Reactant of Route 2
3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran
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